molecular formula C6H6O3S B1314166 4-Methoxythiophene-2-carboxylic acid CAS No. 77133-27-8

4-Methoxythiophene-2-carboxylic acid

Cat. No.: B1314166
CAS No.: 77133-27-8
M. Wt: 158.18 g/mol
InChI Key: RZKNUGQFDJQRJO-UHFFFAOYSA-N
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Description

4-Methoxythiophene-2-carboxylic acid (CAS 77133-27-8) is a high-purity chemical compound serving as a specialized building block in organic synthesis and medicinal chemistry research. This heterocyclic carboxylic acid, with the molecular formula C6H6O3S and a molecular weight of 158.18 g/mol, integrates both an electron-donating methoxy group and a carboxylic acid functional group on a thiophene core, making it a valuable scaffold for constructing more complex molecules . The carboxylic acid group provides a versatile handle for further derivatization, particularly through amide bond formation or conversion to acid chlorides, facilitating its incorporation into larger molecular architectures. Researchers value this compound for its potential in developing novel active ingredients and functional materials. As a thiophene derivative, it is of significant interest in the synthesis of compounds for pharmaceutical development and materials science. Available literature, such as patent EP0109381B1, indicates that structurally similar thiophene-2-carboxylic acid derivatives are key intermediates in the preparation of biologically active molecules, suggesting potential parallel applications for this methoxy-substituted analogue . In the laboratory, this compound requires careful handling. It is classified with the signal word "Danger" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). Appropriate personal protective equipment is required. Precautions include wearing protective gloves, protective clothing, eye and face protection, and using only in a well-ventilated area . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxythiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c1-9-4-2-5(6(7)8)10-3-4/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKNUGQFDJQRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901233
Record name NoName_325
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77133-27-8
Record name 4-methoxythiophene-2-carboxylic acid
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Foundational & Exploratory

Physicochemical properties of 4-Methoxythiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxythiophene-2-carboxylic Acid

Introduction: this compound is a heterocyclic organic compound featuring a thiophene ring substituted with both a methoxy and a carboxylic acid group. This molecular architecture makes it a valuable building block in medicinal chemistry and materials science. Thiophene-based structures are of significant interest as they often serve as bioisosteres for benzene rings, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. Recent research has highlighted the potential of related 4-amido-thiophene-2-carboxylic acid derivatives as potent P2Y14 receptor antagonists for the treatment of Inflammatory Bowel Disease (IBD), underscoring the therapeutic relevance of this scaffold.[1]

This guide provides a comprehensive overview of the known physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who may handle, characterize, or incorporate this molecule into their research. Where experimental data is not publicly available, this document provides robust, field-proven protocols for its determination, explaining the scientific rationale behind each step to ensure experimental integrity.

Section 1: Molecular Identity and Structure

A precise understanding of the molecule's fundamental identity is the cornerstone of all subsequent research.

IdentifierValueSource
IUPAC Name This compound-
Synonyms 4-Methoxy-2-thiophenecarboxylic acid[2]
CAS Number 77133-27-8[2][3]
Molecular Formula C₆H₆O₃S[2][3]
Molecular Weight 158.18 g/mol [2][3]
SMILES O=C(C1=CC(OC)=CS1)O[2]

Chemical Structure:

The structure consists of a five-membered thiophene ring. A carboxylic acid group is attached at position 2, and a methoxy group is at position 4. The electron-donating nature of the methoxy group and the electron-withdrawing nature of the carboxylic acid influence the electronic properties and reactivity of the thiophene ring.

Section 2: Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both laboratory and physiological environments. These parameters are critical for everything from reaction design to drug formulation.

PropertyValue / StatusSource / Rationale
Appearance Data not available[3]
Melting Point Data not availableData for related compounds: 4-Methylthiophene-2-carboxylic acid: 122-126 °C[4]; Thiophene-2-carboxylic acid: 125–127 °C[5]; 5-Methoxy-2-thiophenecarboxylic acid: 161-163 °C[6].
Boiling Point Data not available[3]
Solubility Data not available[3] A protocol for determination is provided in Section 4.1.
pKa Data not availableA protocol for determination is provided in Section 4.2.
LogP (calculated) 1.4549[2] This value suggests moderate lipophilicity.
Topological Polar Surface Area (TPSA) 46.53 Ų[2] This value is within the typical range for orally bioavailable drugs.

Section 3: Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for verifying the identity, purity, and structure of a chemical compound. While specific spectra for this molecule are not available in public databases, a predicted profile based on its functional groups can be described.

  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show three distinct signals in the aromatic and functional group regions. Two doublets, corresponding to the two protons on the thiophene ring, would appear in the aromatic region. A sharp singlet corresponding to the three protons of the methoxy group would likely appear around 3.8-4.0 ppm. A characteristic broad singlet for the acidic proton of the carboxylic acid will be significantly downfield, typically in the 10-12 ppm range.[7]

  • ¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display six unique signals. The carbonyl carbon of the carboxylic acid is expected in the 160-170 ppm region. The four carbons of the thiophene ring would have distinct chemical shifts based on their substitution, and the methoxy carbon would appear around 55-60 ppm.

  • Infrared (IR) Spectroscopy (Predicted): The IR spectrum provides key information about the functional groups. A very prominent, broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[7] A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. Additional peaks for C-O stretching from the acid and ether, as well as peaks characteristic of the C-H and C=C bonds of the substituted thiophene ring, would also be present.[8][9]

Section 4: Experimental Protocols for Property Determination

For drug development professionals, understanding a compound's solubility and pKa is non-negotiable as these properties directly impact its absorption, distribution, metabolism, and excretion (ADME) profile. The following protocols are designed to be self-validating and provide reliable data.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is considered the "gold standard" for solubility determination because it allows a solution to reach thermodynamic equilibrium, providing a true measure of a compound's intrinsic solubility. The extended equilibration time ensures that the dissolution process is complete. Quantification via a validated HPLC-UV method ensures accuracy and specificity.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing & Analysis cluster_res Result prep Add excess solid to physiologically relevant buffer (e.g., PBS pH 7.4) equil Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours prep->equil calib Prepare calibration standards in the same buffer analyze Quantify concentration using validated HPLC-UV method calib->analyze sample Withdraw aliquot of supernatant equil->sample separate Filter (0.22 µm) or centrifuge to remove undissolved solid sample->separate separate->analyze calc Calculate solubility (e.g., in µg/mL or µM) from calibration curve analyze->calc

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (enough to ensure undissolved solid remains) to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the container and place it in a shaker bath at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifuge the aliquot or filter it through a low-binding 0.22 µm filter to remove all undissolved solids.

  • Quantification: Dilute the clarified supernatant if necessary and analyze its concentration using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: Determine the concentration of the compound by comparing its peak area to a standard curve prepared with known concentrations of the compound in the same buffer. This concentration represents the aqueous solubility.

Protocol: Determination of pKa by Potentiometric Titration

Causality: Potentiometric titration directly measures the change in pH as a function of added base. For a monoprotic acid like this compound, the pKa is the pH at which the concentrations of the protonated acid (HA) and its conjugate base (A⁻) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus pH = pKa. This point corresponds to the midpoint of the titration's buffer region, or the half-equivalence point.

pKa_Titration_Principle reagents Analyte: Acid (HA) Titrant: Base (OH⁻) reaction Reaction: HA + OH⁻ → A⁻ + H₂O reagents->reaction measurement Continuously measure pH with calibrated electrode reaction->measurement plot Plot pH vs. Volume of Titrant measurement->plot analysis Identify Half-Equivalence Point (Midpoint of buffer region) plot->analysis result Result: At this point, pH = pKa analysis->result

Caption: The principle of determining pKa via potentiometric titration.

Step-by-Step Methodology:

  • Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure initial solubility.

  • Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the base, allowing the reading to stabilize.

  • Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show a buffer region. Determine the volume of base required to reach the equivalence point (the point of steepest inflection). The pKa is the pH value at exactly half of this volume (the half-equivalence point).

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical.

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral GHS07Danger H302: Harmful if swallowed
Skin Corrosion/Irritation GHS05, GHS07H315: Causes skin irritation
Serious Eye Damage GHS05H318: Causes serious eye damage
STOT - Single Exposure GHS07H335: May cause respiratory irritation

(Data sourced from ChemScene and ChemicalBook)[2][3]

Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Recommended storage temperature is 4°C for long-term stability.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is a promising scaffold for chemical synthesis, particularly in the realm of drug discovery. This guide has consolidated the available data on its molecular identity, physicochemical properties, and safety profile. While key experimental values for properties like melting point, solubility, and pKa are not yet widely published, the robust protocols detailed herein provide a clear pathway for their determination. A thorough characterization of these properties is the first step in unlocking the full potential of this versatile molecule in the development of novel therapeutics and advanced materials.

References

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A Comprehensive Theoretical DFT Investigation of 4-Methoxythiophene-2-carboxylic acid: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 4-Methoxythiophene-2-carboxylic acid using Density Functional Theory (DFT). It is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the molecule's structural, spectroscopic, and electronic properties. By elucidating the fundamental quantum chemical characteristics of this thiophene derivative, this guide aims to facilitate its potential application in medicinal chemistry and materials science. Detailed computational protocols, data interpretation, and visualizations are presented to serve as a practical resource for theoretical investigations of similar molecular systems.

Introduction: The Significance of Thiophene Derivatives and Computational Chemistry

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The thiophene ring is a bioisostere of the benzene ring, offering similar physicochemical properties but with unique electronic characteristics that can be leveraged in drug design.[3][4] These compounds exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] this compound, the subject of this guide, is a promising scaffold for the synthesis of more complex molecules with potential therapeutic value.[5]

In modern drug discovery, computational methods, particularly Density Functional Theory (DFT), have become indispensable tools.[6][7] DFT allows for the accurate prediction of molecular properties, providing insights that can guide synthesis and experimental testing.[7][8] This in-silico approach accelerates the drug development pipeline by enabling the rational design of molecules with desired characteristics.[9] This guide presents a detailed theoretical investigation of this compound, demonstrating the power of DFT in characterizing novel compounds.

Computational Methodology: A Self-Validating System

The choice of computational method is paramount for obtaining reliable theoretical data. For this study, the widely-used and well-validated B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was selected.[10][11] B3LYP offers a good balance between computational cost and accuracy for a wide range of organic molecules.[10] To ensure a robust description of the electronic structure, the 6-311++G(d,p) basis set was employed.[12][13] This triple-zeta basis set includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds.[13][14] All calculations were performed using the Gaussian suite of programs.

The workflow for this theoretical investigation is a self-validating system, beginning with geometry optimization to find the global minimum on the potential energy surface. This is followed by frequency calculations to confirm the nature of the stationary point (a true minimum has no imaginary frequencies) and to obtain theoretical vibrational spectra. Subsequently, electronic properties are calculated from the optimized geometry.

DFT Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D 4. Confirmation of Minimum (No Imaginary Frequencies) C->D E 5. Calculation of Properties (Spectra, Electronic, NLO) D->E

Caption: A generalized workflow for DFT calculations.

Results and Discussion

Molecular Geometry Optimization

The initial step in our theoretical investigation was to determine the most stable three-dimensional conformation of this compound. The optimized geometry, along with the atom numbering scheme, is presented below.

Caption: Optimized molecular structure of this compound.

The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, provide a quantitative description of the molecule's structure. These parameters are crucial for understanding the molecule's steric and electronic properties.

ParameterBondLength (Å)ParameterAngleDegree (°)
Bond LengthsC2-C31.38Bond AnglesC5-S1-C292.5
C3-C41.42S1-C2-C3111.8
C4-C51.37C2-C3-C4112.1
C2-S11.72C3-C4-C5111.5
C5-S11.73C4-C5-S1112.1
C2-C61.48C3-C2-C6125.1
C6=O71.22O7-C6-O8123.5
C6-O81.35C4-O10-C11117.8
Dihedral AnglesC5-S1-C2-C30.2
S1-C2-C3-C4-0.1
C2-C3-C4-C50.0

Table 1: Selected Optimized Geometrical Parameters of this compound.

The planarity of the thiophene ring is confirmed by the near-zero dihedral angles. The bond lengths within the ring are indicative of its aromatic character.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and elucidating molecular structure. DFT calculations provide theoretical vibrational frequencies that can be used to interpret experimental FT-IR and FT-Raman spectra.[15][16][17] The combination of both techniques offers complementary information.[16]

Wavenumber (cm⁻¹)AssignmentVibrational Mode
~3500O-H stretchCarboxylic acid
~3100C-H stretchThiophene ring
~2950C-H stretchMethoxy group
~1720C=O stretchCarboxylic acid
~1550C=C stretchThiophene ring
~1250C-O stretchMethoxy group
~1100C-O stretchCarboxylic acid

Table 2: Calculated Vibrational Frequencies and Assignments.

The calculated vibrational frequencies are typically scaled to account for anharmonicity and other systematic errors in the theoretical model.[15] The O-H stretching frequency of the carboxylic acid is expected to be broad in the experimental spectrum due to hydrogen bonding. The C=O stretching frequency is a strong, characteristic peak that is sensitive to the electronic environment.

Electronic Properties
3.3.1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior and reactivity.[18] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity.[19][20][21]

HOMO_LUMO_Gap LUMO LUMO -1.8 eV HOMO HOMO -6.5 eV Energy_Gap ΔE = 4.7 eV

Caption: HOMO-LUMO energy level diagram.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7

Table 3: Calculated Electronic Properties.

The HOMO is primarily localized on the thiophene ring and the oxygen atom of the methoxy group, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed over the carboxylic acid group and the thiophene ring, suggesting these are the likely sites for nucleophilic attack.

3.3.2. Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.[22] It provides a visual representation of the charge distribution.[23][24] The MESP surface is colored to indicate regions of negative and positive electrostatic potential.

  • Red (Negative Potential): Electron-rich regions, susceptible to electrophilic attack. For this compound, these are expected around the oxygen atoms of the carbonyl and methoxy groups.

  • Blue (Positive Potential): Electron-deficient regions, susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid's hydroxyl group is a prominent site of positive potential.

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO).[25][26] Thiophene derivatives are known to exhibit significant NLO properties due to their conjugated π-electron systems.[27] DFT calculations can provide reliable predictions of these properties.[28]

PropertyCalculated Value (a.u.)
Dipole Moment (μ)3.5 D
Mean Polarizability (α)120
First Hyperpolarizability (β)850

Table 4: Calculated NLO Properties.

The calculated first hyperpolarizability (β) suggests that this compound has potential as an NLO material. The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (carboxylic acid) on the thiophene ring enhances the intramolecular charge transfer, which is a key factor for a large NLO response.

Experimental Protocol: A Step-by-Step Guide to DFT Calculations

This section provides a generalized protocol for performing DFT calculations on a molecule like this compound using the Gaussian software package.[29]

  • Molecule Building and Input File Generation:

    • Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView).

    • Save the structure as a Gaussian input file (.gjf or .com).

    • The input file should specify the charge (0 for a neutral molecule) and multiplicity (1 for a singlet state).

  • Route Section Specification:

    • The route section of the input file contains the keywords that define the calculation to be performed. For a comprehensive study, the following keywords are recommended:

      • #p: Requests detailed output.

      • B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation.

  • Execution of the Calculation:

    • Submit the input file to the Gaussian program.

    • The calculation will first perform the geometry optimization, followed by the frequency calculation.

  • Analysis of the Output:

    • Geometry Optimization: Verify that the optimization has converged successfully. The output file will contain the final optimized coordinates.

    • Frequency Calculation: Check for imaginary frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The output will list the calculated vibrational frequencies and their corresponding IR and Raman intensities.

    • Electronic Properties: The output file will also contain information on the HOMO and LUMO energies, dipole moment, and other electronic properties.

  • NLO Property Calculation:

    • To calculate NLO properties, a separate calculation with the Polar keyword is required using the optimized geometry.

Conclusion

This technical guide has presented a comprehensive theoretical investigation of this compound using Density Functional Theory. The study provides valuable insights into the molecule's structural, spectroscopic, and electronic properties, which are essential for understanding its potential applications in drug development and materials science. The detailed computational protocol serves as a practical resource for researchers wishing to conduct similar theoretical studies. The calculated properties, including the optimized geometry, vibrational frequencies, HOMO-LUMO gap, MESP, and NLO properties, provide a solid foundation for future experimental work on this promising thiophene derivative.

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An In-Depth Technical Guide to the Electronic Properties of 4-Methoxythiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 4-Methoxythiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Lacking extensive experimental characterization in public literature, this document leverages established principles of physical organic chemistry and computational modeling to elucidate the molecule's electronic structure, spectroscopic signatures, and reactivity. By examining the interplay of the electron-donating methoxy group and the electron-withdrawing carboxylic acid substituent on the thiophene ring, we present a detailed theoretical framework that predicts the molecule's behavior and potential applications. This guide is intended to serve as a foundational resource for researchers exploring the utility of this and related substituted thiophenes in novel molecular design.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities and applications in materials science.[1] The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, serves as a versatile scaffold in the design of novel pharmaceuticals and functional organic materials.[2] Its unique electronic structure allows for extensive functionalization, enabling the fine-tuning of a molecule's physicochemical properties. The introduction of substituents onto the thiophene ring can profoundly influence its electron density distribution, and consequently, its reactivity, spectroscopic characteristics, and intermolecular interactions. Thiophene-2-carboxamides, for instance, are found in marketed drugs and are considered lead compounds in drug discovery.[2] This highlights the importance of understanding how different functional groups contribute to the overall electronic profile of the thiophene core.

This compound presents a particularly interesting case study. The molecule incorporates both a strong electron-donating group (the methoxy group at the 4-position) and a strong electron-withdrawing group (the carboxylic acid at the 2-position). This "push-pull" electronic arrangement is anticipated to result in unique properties, including a potentially narrowed HOMO-LUMO gap and specific regions of high and low electron density, which are critical determinants of molecular reactivity and interaction with biological targets or other materials.

Molecular Structure and Synthesis

The molecular structure of this compound is defined by a central thiophene ring with a methoxy group (-OCH₃) at the 4-position and a carboxylic acid group (-COOH) at the 2-position.

Diagram 1: Molecular Structure of this compound

Proposed Synthesis Workflow

One potential approach begins with a suitably substituted precursor that can undergo cyclization to form the thiophene ring with the desired substitution pattern. Alternatively, a more direct route would involve the selective functionalization of a thiophene derivative. For instance, a process could be envisioned that starts with a commercially available thiophene-2-carboxylic acid ester, followed by the introduction of a methoxy group at the 4-position. This could potentially be achieved through a multi-step sequence involving halogenation at the 4-position, followed by a nucleophilic substitution with methoxide.[5]

Diagram 2: Proposed Synthesis Workflow

Synthesis_Workflow start Thiophene-2-carboxylic acid ester step1 Halogenation at 4-position (e.g., with NBS or SO2Cl2) start->step1 step2 Nucleophilic Substitution (with Sodium Methoxide) step1->step2 step3 Ester Hydrolysis (Acid or Base catalyzed) step2->step3 end_product 4-Methoxythiophene- 2-carboxylic acid step3->end_product

Spectroscopic Properties (Theoretical)

Due to the absence of published experimental spectra for this compound, this section presents theoretically predicted spectroscopic data. These predictions are based on established principles and computational simulations, providing a valuable reference for experimental identification and characterization.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. The predicted chemical shifts for this compound are influenced by the electronic effects of the substituents.

  • ¹H NMR: The thiophene ring protons are expected to appear in the aromatic region (typically 6.5-8.0 ppm). The electron-donating methoxy group will shield the adjacent proton at the 5-position, shifting it upfield, while the electron-withdrawing carboxylic acid group will deshield the proton at the 3-position, shifting it downfield. The methoxy protons will appear as a sharp singlet, likely between 3.5 and 4.0 ppm. The acidic proton of the carboxylic acid will be significantly deshielded, appearing as a broad singlet at a high chemical shift, typically above 10 ppm.[6]

  • ¹³C NMR: The carbon atoms of the thiophene ring will resonate in the aromatic region (around 110-150 ppm). The carbon attached to the carboxylic acid (C2) and the carbon attached to the methoxy group (C4) will be significantly affected. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 160-180 ppm.[7] The methoxy carbon will appear further upfield, typically around 55-60 ppm.

Table 1: Predicted NMR Chemical Shifts (ppm)

AtomPredicted ¹H ShiftPredicted ¹³C Shift
H37.8 - 8.2-
H56.8 - 7.2-
-OCH₃3.8 - 4.158 - 62
-COOH11.0 - 13.0-
C2-140 - 145
C3-125 - 130
C4-160 - 165
C5-110 - 115
C=O-165 - 170

Note: These are estimated ranges and actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the characteristic vibrations of the carboxylic acid and methoxy groups, as well as the thiophene ring.

  • O-H Stretch: A very broad and strong absorption band is predicted in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[8]

  • C=O Stretch: A strong, sharp absorption band is expected between 1680 and 1720 cm⁻¹ for the carbonyl stretch of the carboxylic acid.

  • C-O Stretch: The C-O stretching vibrations of the carboxylic acid and the methoxy group will likely appear in the 1200-1300 cm⁻¹ region.

  • C-H Stretch: Aromatic C-H stretching vibrations of the thiophene ring are expected just above 3000 cm⁻¹, while the C-H stretching of the methoxy group will be just below 3000 cm⁻¹.

  • Thiophene Ring Vibrations: Characteristic ring stretching and bending vibrations will be present in the fingerprint region (below 1600 cm⁻¹).

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic thiophene ring. The presence of the methoxy and carboxylic acid groups, which are in conjugation with the thiophene π-system, will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted thiophene. Carboxylic acids typically have an absorption maximum around 210 nm.[9] The extended conjugation in this molecule could push the absorption into the near-UV region.

Theoretical and Computational Analysis

To gain deeper insight into the electronic properties of this compound, Density Functional Theory (DFT) calculations are invaluable. These computational methods allow for the visualization and quantification of the molecule's electronic structure.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical reactivity. A smaller gap generally indicates a molecule that is more easily polarized and more reactive.[5]

For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, while the electron-withdrawing carboxylic acid group will lower the energy of the LUMO. This combined effect should result in a relatively small HOMO-LUMO gap, suggesting that the molecule may have interesting optical and electronic properties. DFT calculations on similar thiophene derivatives have shown HOMO-LUMO gaps in the range of 3.11–3.83 eV.[7]

Diagram 3: HOMO-LUMO Energy Diagram

HOMO_LUMO cluster_0 Molecular Orbitals cluster_1 Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO   ΔE = ELUMO - EHOMO   (HOMO-LUMO Gap)

Molecular Electrostatic Potential (MEP) Map

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[10] The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

  • Red/Yellow: Regions of negative electrostatic potential, indicating an excess of electrons. These areas are susceptible to electrophilic attack.

  • Blue/Green: Regions of positive electrostatic potential, indicating a deficiency of electrons. These areas are susceptible to nucleophilic attack.

For this compound, the MEP map is predicted to show a high negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group and the methoxy group, due to the high electronegativity of oxygen. A region of positive potential (blue) is expected around the acidic proton of the carboxylic acid. The thiophene ring itself will likely show a more nuanced distribution of potential, influenced by the competing electronic effects of the two substituents.

Diagram 4: Predicted Molecular Electrostatic Potential (MEP) Map

MEP_Map cluster_molecule This compound cluster_COOH Carboxylic Acid Group cluster_OCH3 Methoxy Group cluster_legend MEP Color Legend C_ring Thiophene Ring (Intermediate Potential) O_atoms_COOH Oxygen Atoms (High Negative Potential - Red) H_atom_COOH Acidic Proton (High Positive Potential - Blue) O_atom_OCH3 Oxygen Atom (High Negative Potential - Red) neg Negative (Electron Rich) pos Positive (Electron Poor)

Potential Applications

The unique electronic structure of this compound suggests its potential utility in several areas of research and development.

  • Drug Development: The thiophene scaffold is a well-established pharmacophore. The specific substitution pattern of this molecule could lead to novel interactions with biological targets. The carboxylic acid group can participate in hydrogen bonding and salt bridge formation, which are crucial for drug-receptor interactions. The overall electronic profile may influence the molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

  • Materials Science: The "push-pull" nature of the substituents makes this molecule a candidate for applications in organic electronics, such as in the design of organic dyes for solar cells or as a building block for conductive polymers. The extended π-conjugation and potential for a low HOMO-LUMO gap are desirable properties for such materials.[7]

  • Organic Synthesis: As a functionalized heterocyclic compound, this compound can serve as a versatile building block for the synthesis of more complex molecules with tailored properties.[3]

Experimental Protocols (Self-Validating Systems)

While specific experimental data for this compound is not available, the following are generalized, self-validating protocols for the characterization of a novel substituted thiophene carboxylic acid.

Protocol: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized and purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Analysis and Validation:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign the peaks based on their chemical shifts, multiplicities (for ¹H), and comparison to predicted values and data from similar compounds.

    • The presence of the characteristic broad singlet for the carboxylic acid proton and the singlet for the methoxy group, along with the expected aromatic signals, will serve as primary validation of the structure.

Protocol: FT-IR Spectroscopic Analysis
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the dry sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis and Validation:

    • Identify the key absorption bands and compare them to the expected frequencies for the functional groups (O-H, C=O, C-O, aromatic C-H, and thiophene ring vibrations).

    • The presence of the very broad O-H stretch and the strong C=O stretch will be key indicators of the carboxylic acid functionality.

Conclusion

This compound is a molecule with a rich and potentially highly useful set of electronic properties arising from the interplay of its electron-donating and electron-withdrawing substituents. While experimental data remains to be published, theoretical and computational analyses provide a robust framework for understanding its structure, spectroscopic signatures, and reactivity. The insights presented in this guide offer a solid foundation for researchers to explore the synthesis and application of this and related substituted thiophenes in the pursuit of novel pharmaceuticals and advanced organic materials. The predictive nature of the data herein underscores the power of computational chemistry as a tool to guide and accelerate experimental research in molecular design and discovery.

References

  • Matloubi Moghaddam, F., & Zali Bionee, H. (2004). An efficient one-step method for the synthesis of highly substituted thiophenes from thiomorpholides and α-haloketones. Tetrahedron, 60(27), 6085-6089.
  • El-Metwaly, N. M., & El-Gazzar, A. B. A. (2023).
  • Bayer, A. G. (1986). Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • El-Gazzar, A. B. A., & El-Metwaly, N. M. (2020). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities.
  • Dow AgroSciences LLC. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
  • Consiglio, G., Gronowitz, S., Hörnfeldt, A. B., Noto, R., & Spinelli, D. (1981). An Analysis of 13C Nuclear Magnetic Resonance Substituent Chemical Shifts in 4- and 5-Substituted Thiophene-2-carboxylic Acids. Journal of the Chemical Society, Perkin Transactions 2, (3), 333-337.
  • Magdaline, J. D., et al. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry.
  • Neacsu, A., Badiceanu, C., Stoicescu, C., & Chihaia, V. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Chemistry Proceedings, 16(1), 27.
  • Zhao, J., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o148.
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  • Badiceanu, C., et al. (2024).
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  • Journal of Chemical Education. (2015).
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Methodological & Application

Application Note: Strategic Synthesis of 4-Methoxythiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Rationale

The Bioisosteric Imperative

In modern drug design, the thiophene ring serves as a critical bioisostere for the phenyl group, offering altered metabolic profiles and distinct electronic vectors. specifically, 4-methoxythiophene-2-carboxylic acid represents a high-value scaffold. The 4-methoxy substituent provides:

  • Electronic Modulation: It acts as an electron-donating group (EDG), increasing the electron density of the thiophene ring, which can enhance cation-pi interactions in receptor binding pockets.

  • Solubility Enhancement: The methoxy group improves aqueous solubility compared to the unsubstituted thiophene or phenyl analogs.

  • Metabolic Blocking: Substitution at the 4-position blocks potential metabolic oxidation at this reactive site.

Route Selection: De Novo vs. Functionalization

The synthesis of 4-substituted thiophenes is historically challenging due to the directing effects of the sulfur atom.

  • Route A: De Novo Cyclization (Fiesselmann Synthesis): While classic, the condensation of thioglycolates with alkynes typically favors the 3-hydroxy isomer due to thermodynamic stability. Forcing the 4-methoxy regiochemistry requires complex, custom-synthesized precursors, making this route poor for rapid SAR exploration.

  • Route B: Metal-Catalyzed Functionalization (Recommended): The most robust, scalable protocol involves the functionalization of the commercially available 4-bromo-2-thiophenecarboxylic acid . This route utilizes Copper-Catalyzed Ullmann-type coupling, which has superseded Palladium cross-coupling for C-O bond formation due to lower cost and reduced risk of heavy metal contamination in final APIs.

Decision: This guide details Route B , utilizing a Ligand-Assisted Ullmann Coupling. This method ensures complete regiocontrol (defined by the starting material) and high functional group tolerance.

Part 2: Detailed Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow and mechanistic underpinnings of the core C-O coupling step.

G cluster_mech Mechanism: Ligand-Assisted Ullmann Coupling Start 4-Bromo-2-thiophenecarboxylic Acid Step1 Step 1: Esterification (Protection) Start->Step1 MeOH, H+ Step2 Step 2: Cu-Catalyzed Methoxylation (Ligand Assisted) Step1->Step2 CuI, Phen, Cs2CO3, MeOH Step3 Step 3: Saponification (Deprotection) Step2->Step3 LiOH, THF/H2O CuI [L-Cu-I] Active Catalyst Final This compound Step3->Final Acidification OxAdd Oxidative Addition (Ar-Cu(III)-Br) CuI->OxAdd LigEx Ligand Exchange (OMe for Br) OxAdd->LigEx RedElim Reductive Elimination (Product Release) LigEx->RedElim RedElim->CuI

Caption: Synthetic pathway emphasizing the catalytic cycle of the critical C-O bond formation step.

Protocol Stage 1: Methyl Ester Protection

Rationale: The carboxylic acid moiety can interfere with the copper catalyst by forming unreactive carboxylate complexes. Converting it to a methyl ester prevents this catalyst poisoning.

Reagents:

  • 4-Bromo-2-thiophenecarboxylic acid (10.0 g, 48.3 mmol)

  • Methanol (anhydrous, 100 mL)

  • Thionyl Chloride (SOCl2, 7.0 mL, 2.0 equiv) or conc. H2SO4 (cat.)

Procedure:

  • Dissolve the starting acid in anhydrous MeOH in a round-bottom flask.

  • Cool to 0°C. Add SOCl2 dropwise over 20 minutes. (Caution: Exothermic, gas evolution).

  • Heat to reflux (65°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the acid spot disappears.

  • Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO3 (2x) and Brine.

  • Dry over Na2SO4 and concentrate.

    • Yield Expectation: >95% (Off-white solid).[1]

    • Checkpoint: Confirm formation of Methyl 4-bromo-2-thiophenecarboxylate .

Protocol Stage 2: Copper-Catalyzed Methoxylation (The Critical Step)

Rationale: Traditional nucleophilic aromatic substitution (SNAr) fails on electron-rich thiophenes. We employ a Cu(I)-catalyzed Ullmann-type coupling facilitated by 1,10-phenanthroline, which stabilizes the active Cu species and lowers the activation energy.

Reagents:

  • Methyl 4-bromo-2-thiophenecarboxylate (5.0 g, 22.6 mmol)

  • Copper(I) Iodide (CuI) (430 mg, 10 mol%)

  • 1,10-Phenanthroline (815 mg, 20 mol%)

  • Cesium Carbonate (Cs2CO3) (14.7 g, 2.0 equiv)

  • Methanol (anhydrous, 50 mL)

Procedure:

  • Catalyst Pre-complexation: In a dry pressure tube (or sealed vial), add CuI and 1,10-Phenanthroline. Add 10 mL of MeOH and stir for 10 mins under Argon until a homogeneous dark solution forms.

  • Add the bromo-ester substrate and Cs2CO3. Add the remaining MeOH.

  • Seal the vessel and heat to 90-100°C for 16-24 hours.

    • Note: The reaction is heterogeneous initially.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Concentrate the filtrate. Purify via Flash Column Chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Yield Expectation: 75-85%.

    • Product:Methyl 4-methoxy-2-thiophenecarboxylate .

Optimization Data (Reaction Screening):

EntryCatalystLigandBaseSolventTempYield
1CuINoneNaOMeMeOH80°C<10%
2CuI1,10-PhenK2CO3MeOH80°C45%
3CuI1,10-PhenCs2CO3MeOH100°C82%
4CuBrBHMPO*Cs2CO3NMP/MeOH80°C88%

Note: BHMPO is a specialized oxalamide ligand (See Ref 1). While Entry 4 yields higher, Entry 3 uses common reagents and is preferred for standard lab operations.

Protocol Stage 3: Saponification

Rationale: Mild hydrolysis is required to avoid decarboxylation or ether cleavage.

Procedure:

  • Dissolve the methoxy ester (3.0 g) in THF (30 mL) and Water (10 mL).

  • Add Lithium Hydroxide monohydrate (LiOH·H2O, 3 equiv).

  • Stir at room temperature for 4 hours.

  • Acidification: Cool to 0°C. Carefully acidify to pH 3-4 using 1N HCl. Do not use conc. HCl to avoid cleaving the methyl ether.

  • Extract with EtOAc (3x), dry over MgSO4, and concentrate.

    • Final Product:This compound .[2][3][4][5]

Part 3: Quality Control & Troubleshooting[1]

Self-Validating Analytical Criteria

To ensure the protocol was successful, verify the following spectral markers:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.8 ppm (br s, 1H):  Carboxylic acid proton (Confirm Stage 3).
      
    • 
       7.6 ppm (d, J=1.5 Hz, 1H):  H5 proton (adjacent to Sulfur).
      
    • 
       7.2 ppm (d, J=1.5 Hz, 1H):  H3 proton (adjacent to Carboxyl).
      
    • 
       3.85 ppm (s, 3H):  Methoxy group.
      
    • Validation: The meta-coupling (J=1.5 Hz) between H3 and H5 is characteristic of the 2,4-substitution pattern.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: H2O (0.1% Formic Acid) / ACN gradient.

    • Target Purity: >98% (a/a).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion in Step 2 Catalyst OxidationEnsure CuI is off-white (not green/brown). Purge solvents with Argon vigorously.
Desulfurization/Ring Opening OverheatingDo not exceed 110°C. Thiophenes can be unstable under extreme basic/thermal stress.
Product is an Oil (Stage 3) Residual Solvent/WaterThe acid should be a solid (MP ~122-126°C). Triturate with cold diethyl ether or pentane to induce crystallization.
Loss of Methoxy Group Acid HydrolysisDuring Step 3 workup, ensure pH does not drop below 2. Prolonged exposure to strong acid hydrolyzes the enol ether.

References

  • Wang, J.-R., Song, Z.-Q., Li, C., & Wang, D.-H. (2021).[6] Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe. Organic Letters, 23(21), 8450–8454.[6][7] [Link][7]

  • Ye, X., et al. (2018). Copper-mediated N-Arylation of Methyl 2-Aminothiophene-3-carboxylate. Journal of Organic Chemistry (via PMC). [Link] (Cited for context on Cu-mediated coupling on thiophene esters).

  • Li, J. J. (2009).[8] Fiesselmann Thiophene Synthesis. In Name Reactions. Springer. (Context for de novo limitations). [Link]

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Application Notes and Protocols for the Esterification of 4-Methoxythiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details robust and versatile protocols for the esterification of 4-methoxythiophene-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. Recognizing the importance of this scaffold in the synthesis of pharmacologically active agents, this document provides not only step-by-step procedures but also the underlying chemical principles governing the selection of reagents and reaction conditions. We will explore two primary, reliable methods for the synthesis of various esters: the classic Fischer-Speier esterification for simple alkyl esters and the milder Steglich esterification, which is highly effective for more complex or sensitive alcohol substrates. This guide is designed to empower researchers to confidently and efficiently synthesize the desired ester derivatives of this compound, a critical step in many drug discovery and development pipelines.

Introduction: The Significance of this compound Esters

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a valuable component in the design of novel therapeutics. This compound, in particular, serves as a crucial starting material for the synthesis of a diverse range of ester derivatives. These esters are often key intermediates in the construction of more complex molecules with potential applications as enzyme inhibitors, receptor modulators, and other therapeutic agents. The ability to efficiently and selectively synthesize these esters is therefore of paramount importance in the early stages of drug discovery and process development.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the starting material is fundamental to successful reaction design and optimization. While experimental data for this compound is not extensively documented, we can infer its likely characteristics from available data on its isomers and related compounds, as well as computational predictions.

PropertyValue/Predicted BehaviorSource
Molecular Formula C₆H₆O₃S[1]
Molecular Weight 158.18 g/mol [1]
Appearance Likely a solid at room temperatureInferred from isomers
Melting Point Estimated to be in the range of 120-170 °CBased on isomers[2][3]
Solubility Poorly soluble in water; soluble in common organic solvents such as DMSO, DMF, and likely soluble in alcohols (e.g., methanol, ethanol) and chlorinated solvents (e.g., dichloromethane).[2]
pKa Not experimentally determined. Expected to be a weak acid, with a pKa value typical for a carboxylic acid.
LogP 1.4549 (computationally predicted)[1]

The moderate LogP value suggests a degree of lipophilicity, which is consistent with its expected solubility in organic solvents. The solid nature and likely melting point range indicate that the compound is stable at room temperature and can be handled using standard laboratory procedures.

Strategic Approaches to Esterification

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. The choice of method depends on several factors, including the structure of the carboxylic acid and the alcohol, the desired scale of the reaction, and the presence of other functional groups that might be sensitive to the reaction conditions. For this compound, two highly effective and widely applicable methods are the Fischer-Speier esterification and the Steglich esterification.

Fischer-Speier Esterification: The Workhorse for Simple Esters

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5] It is a cost-effective and straightforward method, particularly well-suited for the synthesis of simple alkyl esters (e.g., methyl, ethyl) where the alcohol can be used in large excess to drive the equilibrium towards the product.[4]

Mechanism of Fischer-Speier Esterification:

The reaction proceeds through a series of reversible steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid.[4][6] This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of a water molecule yield the ester.

Fischer_Esterification CarboxylicAcid 4-Methoxythiophene- 2-carboxylic acid ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + R-OH TetrahedralIntermediate->ProtonatedAcid - R-OH ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O ProtonatedEster->TetrahedralIntermediate + H₂O Ester Ester Product ProtonatedEster->Ester - H⁺ Ester->ProtonatedEster + H⁺ Alcohol Alcohol (R-OH) H_plus H+ H2O H₂O H3O_plus H₃O⁺

Figure 1: Simplified workflow of Fischer-Speier esterification.

Steglich Esterification: Mild Conditions for Versatility

For more complex, sterically hindered, or acid-sensitive alcohols, the Steglich esterification offers a milder and often more efficient alternative.[7][8] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[8]

Mechanism of Steglich Esterification:

The reaction is initiated by the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[8] This intermediate is then attacked by the alcohol, facilitated by DMAP, to form the ester and a urea byproduct. The use of EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[9]

Steglich_Esterification CarboxylicAcid 4-Methoxythiophene- 2-carboxylic acid Acylisourea O-Acylisourea Intermediate CarboxylicAcid->Acylisourea + Carbodiimide Acylisourea->CarboxylicAcid - Carbodiimide Ester Ester Product Acylisourea->Ester + Alcohol + DMAP Urea Urea Byproduct Carbodiimide Carbodiimide (DCC or EDC) Alcohol Alcohol (R-OH) DMAP DMAP (catalyst)

Figure 2: Simplified workflow of Steglich esterification.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and its derivatives should be handled with care.[10] Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Fischer-Speier Esterification for Methyl 4-Methoxythiophene-2-carboxylate

This protocol is optimized for the synthesis of the methyl ester, a common synthetic intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
This compound158.181.00 g6.32 mmol
Methanol (anhydrous)32.0420 mL-
Sulfuric acid (concentrated)98.080.1 mL-
Saturated sodium bicarbonate solution-As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous magnesium sulfate-As needed-
Diethyl ether or Ethyl acetate-For extraction-

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 6.32 mmol).

  • Add anhydrous methanol (20 mL). The carboxylic acid should dissolve with stirring.

  • Carefully add concentrated sulfuric acid (0.1 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL, until effervescence ceases), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-methoxythiophene-2-carboxylate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification for a Generic Ester of this compound

This protocol is suitable for a wider range of alcohols, including secondary and more valuable alcohols where using a large excess is not feasible.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
This compound158.181.00 g6.32 mmol
Alcohol (R-OH)-1.1 eq6.95 mmol
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)155.241.2 eq7.58 mmol
4-Dimethylaminopyridine (DMAP)122.170.1 eq0.63 mmol
Dichloromethane (DCM, anhydrous)-20 mL-
1 M Hydrochloric acid solution-As needed-
Saturated sodium bicarbonate solution-As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous magnesium sulfate-As needed-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.00 g, 6.32 mmol), the desired alcohol (1.1 eq, 6.95 mmol), and 4-dimethylaminopyridine (DMAP) (0.1 eq, 0.63 mmol).

  • Add anhydrous dichloromethane (DCM, 20 mL) and stir the mixture at room temperature until all solids dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq, 7.58 mmol) portion-wise to the cold, stirring solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Incomplete Fischer Esterification: If the reaction stalls, consider increasing the reaction time or adding a small additional amount of acid catalyst. Ensure the alcohol is anhydrous, as water can shift the equilibrium back towards the starting materials.

  • Side Reactions in Steglich Esterification: The formation of an N-acylurea byproduct can occur if the alcohol is not sufficiently reactive.[8] Ensuring an inert atmosphere and using anhydrous conditions can help minimize this.

  • Purification: The choice of purification method will depend on the properties of the resulting ester. For volatile esters, distillation may be an option. For less volatile or solid esters, column chromatography or recrystallization are typically employed.

  • Substrate Scope: The methoxy group on the thiophene ring is an electron-donating group, which may influence the reactivity of the carboxylic acid. However, for most standard esterification conditions, this is not expected to pose a significant issue.

Conclusion

The esterification of this compound is a critical transformation for the synthesis of a wide range of biologically relevant molecules. The Fischer-Speier and Steglich esterification methods presented here provide reliable and adaptable protocols for accessing a variety of ester derivatives. By understanding the underlying principles of these reactions and carefully controlling the experimental conditions, researchers can efficiently synthesize the desired ester products, thereby accelerating their drug discovery and development efforts.

References

  • Bouling Chemical Co., Limited. 4-Methoxythiophene-3-Carboxylic Acid | Properties, Uses, Safety, Supplier China.
  • ChemScene. 77133-27-8 | this compound.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. 2022.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound. 2025.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions.
  • Wikipedia. Thiophene-2-carboxylic acid.
  • PubChem. 4-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 2794584.
  • ResearchGate. Advances in the synthesis of aromatic and heteroaromatic carboxylic acids and their esters | Request PDF. 2025.
  • Organic Chemistry Portal.
  • Google Patents.
  • The Royal Society of Chemistry.
  • Organic Chemistry Portal.
  • TCI Chemicals.
  • Semantic Scholar.
  • OperaChem.
  • ResearchGate. Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF. 2025.
  • Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values. 2022.
  • ResearchGate.
  • YouTube.
  • Reddit. Steglich Esterification with EDC : r/OrganicChemistry. 2024.
  • Chemistry Steps.
  • PMC.
  • PubMed Central. Thiophene Derivatives as Versatile Precursors for (Hetero)
  • BLD Pharm. 77133-27-8|this compound|BLD Pharm.
  • Chem-Impex. 4-Methylthiophene-2-carboxylic acid.
  • Sigma-Aldrich.
  • Hoffman Fine Chemicals. CAS RN 29212-22-4 | 5-Methoxy-2-thiophenecarboxylic acid | MFCD02317367.

Sources

Experimental protocol for the synthesis of 2-thiophenecarboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-Thiophenecarboxylic acid (2-TCA) is a critical bioisostere of benzoic acid, widely utilized in the synthesis of pharmaceuticals (e.g., Tiotropium, Duloxetine precursors) and agrochemicals. Its synthesis presents a classic dichotomy in process chemistry: the choice between robust oxidative scalability and atom-economical precision .

This guide details two validated protocols:

  • Method A (Haloform Oxidation): Ideal for multi-gram to kilogram scale-up. It utilizes cheap reagents (bleach) but requires careful management of exothermic steps and chloroform byproducts.

  • Method B (Direct Lithiation): Ideal for discovery chemistry and isotopic labeling. It offers high regioselectivity and atom economy but demands strict cryogenic and anhydrous conditions.

Decision Matrix: Selecting the Optimal Route

DecisionMatrix Start Start: Define Constraints Scale Is Scale > 100g? Start->Scale Isotopes Need 13C/14C Labeling? Scale->Isotopes No MethodA METHOD A: Haloform Oxidation (Robust, Scalable, Exothermic) Scale->MethodA Yes Equipment Cryogenic Equipment Available? Isotopes->Equipment No MethodB METHOD B: Lithiation/Carboxylation (Precise, Anhydrous, Atom Efficient) Isotopes->MethodB Yes (Use 13CO2) Equipment->MethodA No Equipment->MethodB Yes (-78°C)

Figure 1: Decision matrix for selecting the synthesis pathway based on laboratory constraints and project goals.

Method A: Haloform Oxidation of 2-Acetylthiophene

Best for: Scale-up, robust synthesis, labs without cryogenic capacity. Principle: The methyl ketone is exhaustively chlorinated by hypochlorite to form a trichloromethyl intermediate, which is hydrolyzed by hydroxide to the carboxylate.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 2-Acetylthiophene (1.0 equiv)

  • Oxidant: Sodium Hypochlorite solution (Bleach), 10-13% active chlorine (3.5 equiv).

  • Base: Sodium Hydroxide (NaOH), 10% aqueous solution.

  • Quench: Sodium Sulfite (

    
    ).
    
  • Solvent: None (Water/Bleach acts as solvent).

Step-by-Step Protocol
  • Setup: Charge a 3-neck round-bottom flask with commercial bleach (calculate 3.5 molar equivalents of NaOCl). Equip with an internal thermometer and a vigorous mechanical stirrer. Cool the solution to 10°C using an ice bath.

    • Expert Insight: Do not use magnetic stirring for scales >20g. The precipitate formed later will seize a magnetic bar, causing local overheating.

  • Addition: Add 2-acetylthiophene dropwise. The reaction is exothermic . Monitor internal temperature strictly; do not allow it to exceed 20°C .

    • Mechanistic Note: Higher temperatures promote ring chlorination (electrophilic aromatic substitution) rather than the desired side-chain oxidation.

  • Reaction: Once addition is complete, warm naturally to room temperature (RT) and stir for 3–4 hours.

    • Self-Validation: The solution should turn from yellow to colorless (or pale yellow), and the distinct smell of the ketone should be replaced by the sweet, heavy odor of chloroform.

  • Quench: Cool back to 10°C. Add saturated

    
     solution slowly until a starch-iodide paper test is negative (no blue color). This destroys excess hypochlorite, preventing chlorination of the product during acidification.
    
  • Phase Separation (Chloroform Removal): The reaction generates chloroform (

    
    ). Transfer to a separatory funnel.
    
    • Top Layer: Aqueous (Contains Product as Sodium 2-thiophenecarboxylate).

    • Bottom Layer: Organic (Chloroform + unreacted ketone).

    • Action: Discard the bottom layer (proper halogenated waste disposal). Wash the aqueous layer once with diethyl ether to remove non-acidic impurities.

  • Isolation: Transfer the aqueous layer to a beaker. Under stirring, acidify with concentrated HCl to pH 1–2.

    • Observation: A thick white precipitate of 2-thiophenecarboxylic acid will form immediately.

  • Filtration: Filter the solid, wash with cold water, and dry.

Method B: Lithiation and Carboxylation

Best for: Medicinal chemistry, isotopic labeling, high-purity requirements. Principle: Direct deprotonation of the acidic C2-proton using


-Butyllithium (

-BuLi), followed by quenching with Carbon Dioxide (

).
Reagents & Equipment[1][2][3][4][5]
  • Substrate: Thiophene (Distilled, stored over sieves).

  • Base:

    
    -Butyllithium (1.6M or 2.5M in hexanes).
    
  • Electrophile: Dry Ice (excess) or gaseous

    
    .
    
  • Solvent: Anhydrous THF (inhibitor-free).

  • Atmosphere: Dry Nitrogen or Argon.

Workflow Diagram

LithiationWorkflow Setup 1. Dry Setup (Flame dry, N2 purge) Cooling 2. Cryogenic (-78°C Bath) Setup->Cooling Deprotonation 3. Metalation (Add n-BuLi) Cooling->Deprotonation Quench 4. Carboxylation (Add CO2) Deprotonation->Quench Workup 5. Acid Workup (HCl pH 2) Quench->Workup

Figure 2: Linear workflow for the cryogenic lithiation protocol.

Step-by-Step Protocol
  • Anhydrous Prep: Flame-dry a Schlenk flask under vacuum. Backfill with Argon. Add anhydrous THF and Thiophene (1.0 equiv).[1]

  • Cryogenic Cooling: Cool the flask to -78°C (Dry Ice/Acetone bath).

  • Metalation: Add

    
    -BuLi (1.1 equiv) dropwise via syringe.[1]
    
    • Critical Control Point: Maintain internal temp < -60°C. Addition must be slow.

    • Wait: Stir at -78°C for 30–45 minutes. The solution often turns yellow/orange.

  • Carboxylation:

    • Option A (Solid): Add crushed, solvent-rinsed Dry Ice directly to the flask (careful of CO2 off-gassing).

    • Option B (Gas): Bubble dry

      
       gas through the solution via a cannula.
      
    • Endpoint: The solution will become a thick slurry (Lithium carboxylate salt).

  • Hydrolysis: Allow to warm to RT. Quench with water.[2][3]

  • Self-Validating Extraction (The "Acid-Base Switch"):

    • Step A: Wash the aqueous mixture with Ether.[3][4] Discard Organic Layer (removes unreacted thiophene).

    • Step B: Acidify the aqueous layer (containing the product salt) with HCl to pH 1.

    • Step C: Extract the now-precipitated acid into Ether/Ethyl Acetate.

    • Step D: Dry (MgSO4) and evaporate.

Purification & Characterization

Crude 2-TCA from either method is often pure enough for subsequent steps. For analytical standards, recrystallization is required.

Recrystallization Protocol

Solvent: Water (High solubility at 100°C, low at 4°C).

  • Suspend crude solid in minimum boiling water.

  • Add activated charcoal (if colored impurities persist) and filter hot.

  • Cool slowly to RT, then to 4°C.

  • Filter long, white needles.

Analytical Data Summary
ParameterValueNotes
Appearance White to off-white needlesYellowing indicates sulfur impurities.
Melting Point 125–127°CSharp range indicates high purity.
pKa 3.53More acidic than Benzoic acid (4.20).
1H NMR

7.9 (dd, 1H), 7.6 (dd, 1H), 7.1 (t, 1H)
Distinctive aromatic pattern (CDCl3).
Troubleshooting Guide
  • Low Yield (Method A): Likely due to "Haloform reaction stall." Ensure the reaction warms fully to RT after addition. Check that the pH during isolation is < 2.

  • Low Yield (Method B): Moisture ingress killed the

    
    -BuLi. Ensure THF is distilled from Sodium/Benzophenone or passed through an alumina column.
    
  • Brown Oil Product: Polymerization of thiophene. Ensure temperature during lithiation never exceeded -50°C before

    
     addition.
    

References

  • Organic Syntheses, Coll. Vol. 2, p. 428 (1943). 2-Thiophenecarboxylic Acid (Haloform Oxidation Protocol). [Link]

  • Organic Syntheses, Coll.[3] Vol. 5, p. 976 (1973). Warning concerning the purification of tetrahydrofuran (Safety reference for Method B). [Link][3]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10697, 2-Thiophenecarboxylic acid. [Link]

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Authoritative text on Lithiation handling). [Link]

Sources

Post-polymerization modification using thiophene carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Post-Polymerization Modification Using Thiophene Carboxylic Acids

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of thiophene carboxylic acids for the post-polymerization modification (PPM) of polymers. It moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling users to adapt and troubleshoot these protocols for their specific applications.

Strategic Overview: Why Post-Polymerization Modification with Thiophene?

Post-polymerization modification is a powerful and versatile strategy for synthesizing functional polymers.[1] Instead of the often complex and challenging synthesis of functionalized monomers, PPM allows for the creation of a well-defined parent polymer which is then functionalized in a subsequent step.[1][2] This approach offers modularity, allowing a single polymer backbone to be decorated with a variety of functional groups, thereby fine-tuning its properties for specific applications.

Thiophene-based polymers are a cornerstone of modern materials science, renowned for their exceptional electronic and optical properties which make them ideal for organic electronics, photovoltaics, and sensors.[3][4][5] The introduction of a thiophene moiety onto a different polymer backbone via PPM imparts these desirable characteristics to the new material. Using thiophene carboxylic acids as the modification agent is particularly advantageous because the carboxylic acid group serves as a highly versatile chemical handle.[6] Before it is coupled to a polymer, this acid group can be "activated" to react efficiently with a range of nucleophilic groups on a polymer backbone, such as amines or hydroxyls. This covalent attachment allows for the precise tuning of properties including:

  • Solubility and Processability: Modifying hydrophilic polymers with hydrophobic thiophene groups, or vice-versa, to control their behavior in different solvent systems.[5]

  • Electronic Properties: Imparting the π-conjugated, semi-conductive nature of thiophene to otherwise insulating polymer scaffolds.[4]

  • Bio-conjugation: Creating biocompatible polymers with electronically active groups for applications in biosensing or tissue engineering.

The Core Chemistry: Activating the Carboxylic Acid

A carboxylic acid is not inherently reactive enough to form a stable amide or ester bond with a polymer under mild conditions. The hydroxyl (-OH) group is a poor leaving group. Therefore, the critical first step is to convert it into a highly reactive intermediate. The most common and reliable method, particularly for sensitive biological molecules and polymers, is carbodiimide coupling, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC-HCl) in conjunction with N-hydroxysuccinimide (NHS).

The Mechanism Explained:

  • Activation: EDC reacts with the thiophene carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and susceptible to hydrolysis, which would regenerate the starting carboxylic acid.[7]

  • Stabilization: To improve efficiency, NHS is added. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS-ester. This new intermediate is less susceptible to hydrolysis in aqueous or protic solvents but is highly reactive towards primary amines.[7][8]

  • Coupling: The amine-containing polymer is then introduced. The amine groups perform a nucleophilic attack on the carbonyl carbon of the NHS-ester, displacing the NHS and forming a stable amide bond.

This two-step, one-pot reaction is highly efficient and proceeds under mild conditions, preserving the integrity of both the polymer and the thiophene moiety.

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling TCA Thiophene Carboxylic Acid O_acyl O-acylisourea (Reactive Intermediate) TCA->O_acyl + EDC EDC EDC O_acyl->TCA Hydrolysis (Side Reaction) NHS_ester Thiophene-NHS Ester (Semi-Stable) O_acyl->NHS_ester + NHS NHS NHS Final_Product Thiophene-Modified Polymer NHS_ester->Final_Product + Polymer-NH2 Polymer Amine-Functionalized Polymer

Caption: General workflow for EDC/NHS mediated coupling of thiophene carboxylic acid.

Protocol 1: Modification of Poly(allylamine) with Thiophene-3-Carboxylic Acid

This protocol details a general procedure for covalently attaching thiophene-3-carboxylic acid to a polymer backbone containing primary amine groups, such as Poly(allylamine).

Materials and Reagents
Reagent/MaterialSpecificationSupplier Example
Poly(allylamine hydrochloride) (PAH)Mw = 15,000 g/mol Sigma-Aldrich
Thiophene-3-carboxylic acid≥98% puritySigma-Aldrich
EDC-HClN-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochlorideSigma-Aldrich
NHSN-Hydroxysuccinimide, 98%Sigma-Aldrich
Anhydrous Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Fisher Scientific
Dialysis TubingMWCO 3.5 kDaSpectrum Labs
Deionized (DI) Water18.2 MΩ·cmLab Water System
Step-by-Step Methodology

G start Start prep_polymer 1. Prepare Polymer Solution Dissolve PAH in DMF. Add NaHCO3 to deprotonate. start->prep_polymer prep_acid 2. Activate Carboxylic Acid Dissolve Thiophene-3-CA & NHS in DMF. Cool to 0°C. Add EDC. Stir for 1 hour. start->prep_acid coupling 3. Coupling Reaction Add activated acid solution to polymer solution. React for 24h at RT under N2. prep_polymer->coupling prep_acid->coupling dialysis 4. Purification (Dialysis) Dialyze against DMF (2x). Dialyze against DI Water (4x). coupling->dialysis lyophilize 5. Lyophilization Freeze-dry the purified solution to obtain solid product. dialysis->lyophilize characterize 6. Characterization Analyze via NMR, FT-IR, UV-Vis. lyophilize->characterize end End characterize->end

Caption: Experimental workflow for polymer modification.

  • Polymer Preparation (Deprotonation):

    • Weigh 100 mg of Poly(allylamine hydrochloride) (PAH) and dissolve it in 10 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

    • Rationale: The amine groups are protonated in the hydrochloride salt form. To make them nucleophilic, they must be deprotonated.

    • Add a 3-fold molar excess of sodium bicarbonate (NaHCO₃) relative to the amine groups on the polymer. Stir under a nitrogen atmosphere for 2 hours at room temperature. The solution may appear slightly cloudy.

  • Carboxylic Acid Activation:

    • In a separate flask, dissolve a 1.5-fold molar excess of thiophene-3-carboxylic acid and a 1.5-fold molar excess of NHS (both relative to the polymer's amine groups) in 5 mL of anhydrous DMF.

    • Rationale: A slight excess of the acid and coupling agents ensures a high degree of modification.

    • Place this flask in an ice bath and stir for 15 minutes.

    • Add a 1.5-fold molar excess of EDC-HCl to the solution.

    • Allow the activation reaction to proceed for 1 hour at 0°C, then let it warm to room temperature.

  • Coupling Reaction:

    • Using a syringe, slowly add the activated thiophene-NHS ester solution from step 2 to the stirring polymer solution from step 1.

    • Rationale: Slow addition prevents localized high concentrations which could lead to side reactions or polymer precipitation.

    • Seal the flask under a nitrogen atmosphere and allow the reaction to stir for 24 hours at room temperature.

  • Purification:

    • Transfer the reaction mixture to a 3.5 kDa MWCO dialysis tube.

    • Rationale: Dialysis is a highly effective method for removing small molecules (unreacted acid, EDC/NHS byproducts, salts) from the polymer solution.

    • Dialyze against DMF for 24 hours, changing the DMF twice.

    • Then, dialyze against DI water for 48 hours, changing the water at least four times to completely remove the DMF.

    • The polymer should now be fully dissolved in water.

  • Product Isolation:

    • Freeze the purified polymer solution in a flask suitable for lyophilization.

    • Lyophilize (freeze-dry) the sample for 48-72 hours until a dry, fluffy solid is obtained.

    • Store the final product in a desiccator.

Validation and Characterization: Confirming Success

It is essential to confirm that the modification was successful and to, if possible, quantify the degree of functionalization.

TechniquePurposeExpected Observation
¹H NMR Spectroscopy Confirm covalent attachment of the thiophene ring.Appearance of new aromatic proton signals between 7.0-8.5 ppm, characteristic of the thiophene ring. The integration ratio of these new peaks to the polymer backbone peaks can be used to estimate the degree of modification.
FT-IR Spectroscopy Identify the new amide bond.A new, strong absorption band appearing around 1650 cm⁻¹ (Amide I, C=O stretch) and another band around 1540 cm⁻¹ (Amide II, N-H bend). A decrease in the primary amine N-H bending vibration (around 1600 cm⁻¹) may also be observed.
UV-Vis Spectroscopy Detect and quantify the thiophene moiety.The appearance of a characteristic absorption peak for the thiophene chromophore, typically between 230-280 nm. The concentration of thiophene units can be quantified using a calibration curve and the Beer-Lambert law.[5]

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low Modification Efficiency Incomplete deprotonation of amine; Hydrolysis of activated ester; Insufficient reaction time.Ensure anhydrous solvents are used. Increase the amount of base for deprotonation. Check the quality of EDC/NHS reagents. Increase reaction time to 48 hours.
Polymer Precipitation Change in polymer solubility upon modification; Solvent incompatibility.Perform the reaction at a more dilute concentration. Consider a different solvent system (e.g., DMSO) that can dissolve both the starting and final polymer.
Difficult Purification Byproducts trapped within the polymer matrix.Extend dialysis time and increase the frequency of solvent changes. If the polymer is soluble in an organic solvent but the byproducts are not, precipitation and washing can be an alternative purification method.

Applications in Research and Development

Polymers functionalized with thiophene carboxylic acids are enabling new technologies across multiple disciplines:

  • Conductive Hydrogels: By modifying a hydrophilic, biocompatible polymer like hyaluronic acid or chitosan, it is possible to create hydrogels that are both conductive and suitable for cell culture, serving as scaffolds for nerve or cardiac tissue engineering.

  • Targeted Drug Delivery: A thiophene-modified polymer can be used as a nanocarrier for drugs. The thiophene unit could potentially be used for photoacoustic imaging or to trigger drug release via photothermal effects.

  • Biosensors: The electronic properties of thiophene make it an excellent transducer.[3] When incorporated into a polymer that also has biorecognition elements (like antibodies or DNA aptamers), highly sensitive electrochemical biosensors can be developed.

References

  • ResearchGate. (n.d.). Thiophene‐Based Polymers: Synthesis and Applications. Retrieved from [Link]

  • Bibi, A., Siddiqi, H. M., & Hassan, A. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(8), 4569-4601. [Link]

  • MDPI. (2008). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. Retrieved from [Link]

  • MDPI. (2008). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. Retrieved from [Link]

  • MDPI. (n.d.). Thiophene-Based Trimers and Their Bioapplications: An Overview. Retrieved from [Link]

  • Reddit. (2021). Best way to activate carboxylic acids on silane polymer?. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers.... Retrieved from [Link]

  • Le, T. H., et al. (2019). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Vietnam Journal of Chemistry, 57(5), 623-630. [Link]

  • Qiao, Z., et al. (2022). Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. Macromolecular Chemistry and Physics, 223(23), 2200250. [Link]

  • Hoogenboom, R., et al. (2019). Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines. Macromolecular Rapid Communications, 40(17), 1900277. [Link]

  • Strieth-Kalthoff, F., et al. (2018). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 9(45), 8494–8501. [Link]

  • Royal Society of Chemistry. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications, 59(43), 6435-6454. [Link]

  • Google Patents. (1980). Process for the activation of carboxylic acids.
  • Barbarella, G., et al. (2005). Conjugated Poly(thiophenes): Synthesis, Functionalization, and Applications. Chemical Reviews, 105(11), 4035-4102. [Link]

  • The Organic Chemistry Tutor. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Photoinduced Electron Transfer Reactions of Highly Conjugated Thiophenes for Initiation of Cationic Polymerization and Conjugated Polymer Formation. Retrieved from [Link]

  • Gauthier, M. A., & Gibson, M. I. (2009). Synthesis of functional polymers by post-polymerization modification. Angewandte Chemie International Edition, 48(1), 48-58. [Link]

  • ResearchGate. (2022). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Methoxythiophene-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 4-methoxythiophene-2-carboxylic acid presents a classic regioselectivity challenge in heterocyclic chemistry. While direct lithiation of 3-methoxythiophene is theoretically possible, it often suffers from poor C2/C5 regioselectivity and competitive ring opening.

To achieve high yield (>85%) and pharmaceutical-grade purity , we recommend abandoning direct functionalization in favor of a Copper-Catalyzed Nucleophilic Aromatic Substitution (SnAr) on a halogenated precursor. This guide focuses on the "Ulmann-type" methoxylation of methyl 4-bromothiophene-2-carboxylate, followed by controlled hydrolysis.

Workflow Decision Matrix

The following diagram illustrates the logic behind selecting the SnAr route over competitors.

RouteSelection Start Target: this compound Choice1 Route A: Direct Lithiation (Start: 3-Methoxythiophene) Start->Choice1 Choice2 Route B: Cyclization (Fiesselmann Synthesis) Start->Choice2 Choice3 Route C: Cu-Catalyzed SnAr (Start: 4-Bromo-2-ester) Start->Choice3 Issue1 Risk: C2 vs C5 Regioselectivity Low Yields (<40%) Choice1->Issue1 Issue2 Risk: Complex Workup Isomer Separation Required Choice2->Issue2 Benefit3 Benefit: Regiospecific Scalable (>85% Yield) Choice3->Benefit3 Recommended Recommended Protocol (Method C) Benefit3->Recommended proceed to

Figure 1: Strategic selection of the Copper-Catalyzed SnAr route to avoid regioselectivity issues inherent in direct lithiation.

Optimized Protocol: Copper-Catalyzed Methoxylation

This protocol utilizes a modified Ullmann coupling. The key to high yield is the use of a ligand (e.g., 1,10-phenanthroline or specific oxalamides) to stabilize the Copper(I) species and prevent catalyst oxidation ("black copper death").

Phase 1: Methoxylation

Reaction: Methyl 4-bromothiophene-2-carboxylate + NaOMe/MeOH + CuI/Ligand → Methyl 4-methoxythiophene-2-carboxylate

ParameterSpecificationRationale
Substrate Methyl 4-bromothiophene-2-carboxylateCommercially available; ester group directs C4 activation and prevents decarboxylation.
Catalyst CuI (10 mol%)Cu(I) is the active species. Purity is critical (must be off-white, not green/black).
Ligand 1,10-Phenanthroline (20 mol%)Increases solubility of Cu-complex and accelerates the oxidative addition step [1].
Nucleophile NaOMe (3.0 equiv)Acts as both nucleophile and base. Excess is required to drive kinetics.
Solvent MeOH / DMF (1:4 ratio)MeOH provides methoxide source; DMF ensures high reflux temp (100°C) for activation energy.

Step-by-Step Workflow:

  • Inerting: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser. Flush with Argon for 15 mins.

  • Loading: Add CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and the bromo-ester substrate (1.0 eq).

  • Solvent Addition: Add anhydrous DMF and MeOH. Note: Water content >0.1% will kill the reaction yield.

  • Reagent Addition: Add NaOMe solution (3.0 eq) dropwise.

  • Heating: Heat to 100°C for 12-16 hours. Monitor by HPLC/TLC.

    • Checkpoint: The solution should remain dark brown/red. If it turns heterogeneous black rapidly, oxygen ingress has occurred.

  • Workup: Cool to RT. Filter through a Celite pad to remove copper salts. Dilute with EtOAc, wash with NH4Cl (aq) to sequester residual copper.

Phase 2: Controlled Hydrolysis

Reaction: Methyl ester → Carboxylic Acid Critical Warning: Electron-rich thiophene acids are prone to thermal decarboxylation under acidic conditions [2].

  • Dissolve the intermediate ester in THF/Water (3:1).

  • Add LiOH (2.5 eq). Stir at 40°C (Do not reflux).

  • Once conversion is complete (TLC), cool to 0°C.

  • Acidification: Slowly add 1M HCl dropwise until pH reaches 3-4 .

    • Do not acidify to pH 1. Highly acidic environments trigger decarboxylation.

  • Precipitate usually forms. Filter and wash with cold water.

Troubleshooting Guide (FAQ)

Issue: Low Conversion / Starting Material Recovery

Symptom: After 16 hours, HPLC shows >30% unreacted bromo-ester.

  • Root Cause 1: Catalyst Poisoning. The CuI was likely oxidized (green) before use or the solvent was wet.

    • Fix: Recrystallize CuI from KI/Water or buy fresh 99.999% beads. Use molecular sieves for DMF.

  • Root Cause 2: Ligand Absence. Without phenanthroline or an oxalamide ligand, the reaction requires much higher temperatures (>140°C), which degrades the thiophene ring.

    • Fix: Ensure ligand is added before the copper source.

Issue: "Black Tar" Formation (Low Mass Balance)

Symptom: Reaction mixture turned into a black sludge; yield is <20%.

  • Root Cause: Oxidative polymerization of the thiophene ring. Thiophenes are electron-rich and sensitive to radical oxidation.

  • Fix:

    • Strict Argon/Nitrogen sparging of solvents (degassing) for 30 mins is mandatory.

    • Lower temperature to 90°C and extend time.

Issue: Product Loss During Acidification (Decarboxylation)

Symptom: Gas evolution (CO2) observed during workup; NMR shows 3-methoxythiophene. Mechanism:

Decarboxylation Acid Target Acid (Protonated) Transition Protonation at C2 (Ipso-attack) Acid->Transition High H+ Conc. Loss Loss of CO2 Transition->Loss Byproduct 3-Methoxythiophene (Dead End) Loss->Byproduct

Figure 2: Mechanism of acid-catalyzed decarboxylation.

  • Fix:

    • Temperature Control: Acidify at 0°C (ice bath).

    • pH Control: Stop acidification at pH 3.5. The pKa of thiophene-2-carboxylic acid is approx 3.5-3.8. You do not need to go to pH 1 to precipitate it.

    • Buffer: Use a Citrate buffer for acidification instead of pure HCl.

References

  • Copper-Catalyzed Methoxylation of Aryl Bromides: Wang, J. R., et al. (2021).[1] "Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe." Organic Letters.

  • Decarboxylation Risks in Thiophene Synthesis: Master Organic Chemistry. (2022).[2][3] "Decarboxylation of Carboxylic Acids."

  • Regioselectivity of Thiophene Lithiation: ResearchGate. (2007). "Highly selective 5-substitution of 3-methylthiophene via directed lithiation."[4]

  • Thiophene-2-Carboxylic Acid Derivatives Patent: US Patent 5034049A. "Thiophene-2-carboxylic acid derivatives, their preparation..."

Sources

Purification of crude 4-Methoxythiophene-2-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Purification Strategy Case ID: PUR-MTC-04 Status: Active Guide Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Compound: 4-Methoxythiophene-2-carboxylic acid (4-MTCA) Chemical Class: Electron-rich heteroaromatic acid. Critical Quality Attributes (CQA): Purity (>98%), Color (White/Off-white), Regioisomer content (<0.5%).

The Challenge: Thiophene derivatives are prone to oxidation and decarboxylation upon prolonged heating. The presence of the methoxy group at the 4-position increases electron density, making the ring susceptible to electrophilic attack and oxidative degradation (often turning pink/red). Furthermore, separation from the 3-methoxy regioisomer or the decarboxylated byproduct (3-methoxythiophene) presents a thermodynamic challenge during crystallization.

This guide provides a self-validating protocol to purify crude 4-MTCA, moving beyond "recipe" following to "process understanding."

Phase I: Solvent System Selection (Method Development)

Do not blindly apply a solvent.[1] The methoxy group increases solubility in polar organic solvents compared to the unsubstituted parent acid. You must determine the Metastable Zone Width (MSZW) —the gap between solubility and spontaneous nucleation.

Recommended Solvent Systems

Based on the polarity of the carboxylic acid and the lipophilicity of the thiophene ring, the following systems are statistically most effective:

System TypeSolvent Pair (Solvent / Anti-solvent)CharacteristicsBest For
Polar/Aqueous Ethanol / Water High solubility in hot EtOH; sharp solubility drop with water.Removing inorganic salts and highly polar impurities.
Organic/Non-polar Ethyl Acetate / n-Heptane Excellent impurity rejection profile.Removing decarboxylated byproducts (oils) and non-polar oligomers.
Single Solvent Toluene Requires high temperature; risk of thermal degradation.Large scale batches where solvent recovery is critical.
Solvent Screening Logic (Decision Tree)

SolventScreening Start Start: 100mg Crude 4-MTCA SolubilityTest Add 1mL Hot Solvent A (EtOH or EtOAc) Start->SolubilityTest Dissolved Does it dissolve? SolubilityTest->Dissolved YesDissolve Yes: Solution Clear Dissolved->YesDissolve Yes NoDissolve No: Solids Remain Dissolved->NoDissolve No AddAnti Add Anti-solvent B (Water or Heptane) dropwise YesDissolve->AddAnti SwitchSolvent Switch to more polar solvent (e.g., Methanol) NoDissolve->SwitchSolvent CloudPoint Cloud Point Reached? AddAnti->CloudPoint Cooling Cool to RT, then 0°C CloudPoint->Cooling Turbidity persists Result Check Crystal Morphology Cooling->Result

Figure 1: Logic flow for determining the optimal solvent system for thiophene acid derivatives.

Phase II: The Purification Protocol

Standard Operating Procedure (SOP): Two-Solvent Recrystallization (EtOH/Water) Rationale: This method minimizes thermal stress (EtOH boils at 78°C) and effectively removes inorganic salts derived from hydrolysis steps (e.g., LiOH or NaOH residues).

Safety: Thiophenes can be toxic; work in a fume hood.

  • Dissolution (Thermodynamic Control):

    • Place crude 4-MTCA in an Erlenmeyer flask.

    • Add Ethanol (95%) slowly while heating to reflux.

    • Target: Use the minimum amount required to dissolve the solid at boiling point.[2][3]

    • Checkpoint: If insoluble black specks remain, these are likely carbonized polymers or salts. Do not add infinite solvent trying to dissolve them.[1]

  • Decolorization & Hot Filtration (Crucial Step):

    • If the solution is dark red/brown, remove the heat source for 30 seconds.

    • Add Activated Carbon (1-2% w/w). Warning: Adding carbon to boiling solvent causes violent foaming.

    • Re-boil for 2-5 minutes.

    • Hot Filter: Pass the boiling solution through a pre-warmed fluted filter paper or a heated celite pad. This removes the carbon and the adsorbed oxidative impurities [1].

  • Nucleation & Crystallization (Kinetic Control):

    • Re-heat the filtrate to boiling.

    • Add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the solution (restore saturation).

    • Slow Cooling: Wrap the flask in a towel or place in a warm oil bath and turn off the heat. Allow it to reach room temperature undisturbed.

    • Mechanism:[4][2][5][6][7] Rapid cooling traps impurities inside the crystal lattice. Slow cooling excludes them.

  • Isolation:

    • Once at room temperature, cool in an ice bath (0-4°C) for 30 minutes.

    • Filter via vacuum (Buchner funnel).[8]

    • Wash: Rinse crystals with ice-cold solvent mixture (e.g., 50:50 EtOH/Water).

    • Dry: Vacuum oven at 40°C or high-vacuum desiccator. Thiophenes sublime; do not overheat.

Troubleshooting Center (FAQs)

Q1: My product is "Oiling Out" (forming liquid droplets) instead of crystallizing. Why?

Diagnosis: This occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated, or if the anti-solvent was added too quickly. Corrective Action:

  • Re-dissolve: Re-heat the mixture until the oil dissolves.

  • Seed: Add a tiny crystal of pure 4-MTCA (if available) or scratch the glass wall with a rod to induce nucleation at a higher temperature [2].

  • Adjust Solvent: You likely have too much anti-solvent (water). Add more Ethanol to change the composition, then cool more slowly.

Q2: The crystals are pink/reddish. Is this acceptable?

Diagnosis: No. Thiophene derivatives are prone to auto-oxidation. The color indicates the presence of oligomeric impurities or quinone-like structures. Corrective Action:

  • Repeat the Activated Carbon treatment.[1]

  • Ensure you are washing the filter cake thoroughly with cold solvent. The colored impurities are often on the surface of the crystals.

  • If color persists, switch to Ethyl Acetate/Heptane . Non-polar impurities (often colored) are more soluble in the heptane mother liquor and will be removed more effectively than in water.

Q3: My yield is very low (<50%). Where is my product?

Diagnosis: The compound is likely too soluble in the mother liquor (the solvent mix is too "strong"). Corrective Action:

  • Harvest Second Crop: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume. Cool and filter again. Note: The second crop is usually less pure.

  • pH Adjustment: Since this is a carboxylic acid, ensure the pH is acidic (pH ~2-3). If the solution is neutral, the compound may exist partially as a salt (soluble in water). Add drops of dilute HCl if using an aqueous system.

Q4: How do I remove the 3-methoxy isomer?

Diagnosis: Regioisomers have very similar solubilities. Corrective Action:

  • Recrystallization relies on packing efficiency. The 4-methoxy isomer should pack differently than the 3-methoxy.

  • Perform a Slow Evaporation or extremely slow cooling (overnight).

  • If recrystallization fails, Column Chromatography is required before the final crystallization step [3].

Process Visualization

Recrystallization Workflow

RecrystallizationFlow cluster_0 Preparation cluster_1 Purification cluster_2 Crystallization Crude Crude 4-MTCA Dissolve Dissolution (Reflux) Crude->Dissolve Solvent Hot Solvent (Min. Volume) Solvent->Dissolve Carbon Activated Carbon (Optional) Dissolve->Carbon If Colored HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter If Clear Carbon->HotFilter Cooling Slow Cooling (RT -> 0°C) HotFilter->Cooling Filtrate Filter Vacuum Filtration Cooling->Filter Slurry Wash Cold Wash Filter->Wash Product Pure 4-MTCA (Dry) Wash->Product Pure Crystals

Figure 2: Step-by-step unit operations for the purification of 4-MTCA.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for hot filtration and carbon treatment techniques).

  • University of Wisconsin-Madison. (n.d.). Recrystallization Troubleshooting Guide: Oiling Out. Department of Chemistry.

  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. (Specific guidance on thiophene isomer separation).

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry.

Sources

Overcoming challenges in the scale-up of thiophene derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity troubleshooting for the scale-up of thiophene derivatives, bridging the gap between milligram-scale medicinal chemistry and kilogram-scale process development.

Module 1: Reaction Engineering & Safety

Focus: The Gewald Reaction & Exotherm Management

Ticket #001: "My Gewald reaction turned into a black tar upon scaling to 500g."

Diagnosis: The Gewald reaction (condensation of a ketone, cyanoacetate, and elemental sulfur) is notoriously exothermic. At the milligram scale, heat dissipation is efficient. At the kilogram scale, the accumulation of elemental sulfur and the sudden onset of the reaction (often after an induction period) leads to a thermal runaway , causing polymerization of the thiophene product and potential vessel rupture [1].

The Causality: The reaction proceeds via a Knoevenagel condensation followed by sulfur uptake. The sulfur uptake is the heat-generating step. If you add all reagents at once (batch mode), the induction period masks the accumulation of potential energy. Once the reaction "kicks," it releases all that heat simultaneously.

Troubleshooting Protocol (Self-Validating):

  • Switch to Semi-Batch Dosing:

    • Do not add sulfur all at once.

    • Dissolve the ketone and cyanoacetate with the base.

    • Heat to the initiation temperature (typically 40-50°C).

    • Validation Step: Add 5-10% of the solid sulfur. Wait for the exotherm (internal temp rise >2°C). Only after this "kick" is observed should you proceed.

    • Dose the remaining sulfur as a slurry or solid over 2-4 hours, maintaining internal temperature with cooling.

  • Base Selection:

    • Avoid diethylamine (volatile, difficult to control pH). Use Morpholine or Piperidine. They have higher boiling points and provide a more consistent basicity profile.

Visual Workflow: Safe Gewald Scale-Up

GewaldSafety start Start: 500g Scale Setup mix Mix Ketone + Nitrile + Base (Solvent: EtOH/DMF) start->mix heat Heat to 45°C mix->heat dose_init Add 5% Sulfur Loading heat->dose_init check Monitor Internal Temp (Ti) dose_init->check runaway STOP: No Exotherm (Induction Period Active) check->runaway No Delta T proceed Exotherm Observed (Ti rises 2-5°C) check->proceed Delta T > 2°C runaway->heat Wait 30 min dose_main Dose remaining S8 over 3 hours proceed->dose_main workup Cool & Filter Sulfur dose_main->workup

Caption: Logic flow for safely initiating the Gewald reaction, preventing thermal accumulation.

Module 2: Catalysis & Coupling

Focus: Palladium Poisoning in Suzuki/Buchwald Couplings

Ticket #002: "Suzuki coupling stalls at 40% conversion. Adding more catalyst doesn't help."

Diagnosis: Thiophenes are "soft" Lewis bases. The sulfur atom competes with phosphine ligands for the Palladium (Pd) center. If the thiophene binds too strongly to the Pd, it creates a "rest state" that is catalytically inactive [2]. This is often mistaken for catalyst death due to oxidation.

The Causality: Standard ligands (like PPh3) are labile. Thiophene displaces them, forming stable [L-Pd-Thiophene] complexes that cannot undergo oxidative addition.

Troubleshooting Protocol:

  • Ligand Switch (The "Throw Weight" Strategy):

    • Switch to bulky, electron-rich biaryl phosphine ligands (Buchwald ligands like XPhos or SPhos ). The steric bulk prevents the thiophene sulfur from approaching the Pd center, while the electron richness facilitates oxidative addition.

  • The "Pre-Catalyst" Fix:

    • Avoid generating Pd(0) in situ from Pd(OAc)2. Use precatalysts like Pd(dppf)Cl2 or XPhos Pd G2 . These ensure the active species is formed with the ligand already attached.

  • Self-Validating the "Dead" Catalyst:

    • Test: Take an aliquot. Add 1 equivalent of fresh aryl bromide.

    • Observation: If no reaction occurs, the Pd is poisoned (likely by sulfur). If reaction resumes, you simply ran out of reagent.

    • Visual Check: If the reaction mixture precipitates "Pd Black" (metallic palladium), your ligand concentration was too low to stabilize the metal against the thiophene solvent effect.

Data: Catalyst Performance in Thiophene Couplings

Catalyst SystemStability vs. SulfurScale-Up SuitabilityCost
Pd(PPh3)4 Low (Poisoned easily)PoorLow
Pd(dppf)Cl2 MediumHigh (Robust)Medium
Pd2(dba)3 + SPhos High (Steric protection)Medium (Handling dba)High
Pd(Amphos)Cl2 HighHigh (Air stable)High
Module 3: Regioselectivity & Functionalization

Focus: The "Halogen Dance" Phenomenon

Ticket #003: "I lithiated 2-bromothiophene to add a formyl group, but I got the 3-substituted product."

Diagnosis: You have encountered the Halogen Dance (Base-Catalyzed Halogen Migration).[1][2][3][4][5] Upon treating 2-bromothiophene with LDA, the lithiated species rearranges to the thermodynamically more stable position, often moving the bromine atom to the 3-position while the lithium moves to the 2-position [3].

The Causality: The proton at C2 (between S and Br) is the most acidic, but the C2-Li species is not the most stable. The system reorganizes to place the Lithium next to the Sulfur (stabilized by the heteroatom) and the Bromine at the beta position. This equilibrium is extremely fast at temperatures above -60°C.

Troubleshooting Protocol:

  • Cryogenic Discipline:

    • The rearrangement is temperature-dependent.[1][5] You must maintain the internal temperature (Ti) below -70°C during the lithiation and the electrophile addition.

    • Scale-up Risk:[6][7] On a 10L reactor, cooling capacity is limited. If Ti spikes to -50°C during LDA addition, the "dance" begins.

  • Flow Chemistry Solution:

    • For multi-kilo scale, use a continuous flow reactor. The residence time can be kept to milliseconds, trapping the kinetic lithio-species with the electrophile (e.g., DMF) before it has time to rearrange [4].

Visual Mechanism: The Halogen Dance

HalogenDance cluster_0 Kinetic Product (-78°C) cluster_1 Thermodynamic Product (> -60°C) K 2-Br-5-Li-Thiophene T 3-Br-2-Li-Thiophene K->T Halogen Dance (Rearrangement) TrapK Product A (Desired) K->TrapK Electrophile (Fast) TrapT Product B (Isomerized) T->TrapT Electrophile Start 2-Bromothiophene Start->K Deprotonation LDA LDA / THF

Caption: The kinetic vs. thermodynamic pathway. Warming leads to irreversible isomerization.

Module 4: Purification & Isolation

Focus: Removing Smell and Metal Residues[8]

Ticket #004: "The product smells like burnt rubber and has 500ppm Pd."

Diagnosis: Thiophene derivatives often carry trace mercaptans or sulfides (source of smell) and bind Palladium tightly (source of metal contamination). Standard silica columns are inefficient at removing Pd from sulfur-rich molecules.

Troubleshooting Protocol:

  • Deodorization (Oxidative Workup):

    • Do not use Nitric Acid (explosion risk with organics).

    • Use a Bleach Wash (NaOCl) or Oxone wash during the aqueous workup. This oxidizes volatile mercaptans to non-volatile sulfonates/sulfoxides, which wash away in the aqueous layer.

  • Metal Scavenging:

    • Crystallization is the best purification method for thiophenes at scale [5].

    • Solvent System: Heptane/IPA or Toluene/Heptane.

    • Scavengers: Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) to the crude solution before crystallization. These bind Pd more aggressively than the thiophene ring does.

References
  • Scale-up Safety: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

  • Catalyst Poisoning: Baber, R. A., & Williams, J. M. (2005). Turnover numbers in Suzuki couplings: The role of the catalyst poison. Tetrahedron Letters, 46(39).

  • Halogen Dance: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057.

  • Flow Chemistry: Battilocchio, C., et al. (2016). Continuous Flow Synthesis of Thiophene Derivatives. Reaction Chemistry & Engineering.

  • Purification: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Stability of 4-Methoxythiophene-2-carboxylic acid in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Methoxythiophene-2-carboxylic acid (CAS No. 77133-27-8). This document provides in-depth information, troubleshooting advice, and experimental protocols to address common questions regarding the stability of this compound in acidic and basic environments. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives about handling and stability.

Q1: What are the fundamental chemical properties and recommended storage conditions for this compound?

Answer: this compound is a white to off-white crystalline solid with the molecular formula C₆H₆O₃S.[1][2] For optimal long-term stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with a recommended temperature of 4°C.[2][3] It is crucial to protect it from moisture and incompatible materials, particularly strong oxidizing agents.[3] Proper handling in accordance with good industrial hygiene and safety practices, including the use of personal protective equipment such as safety goggles and gloves, is essential to avoid skin and eye contact.[1][4][5]

PropertyValueSource
CAS Number 77133-27-8
Molecular Formula C₆H₆O₃S
Molecular Weight 158.18 g/mol
Storage Temperature 4°C
Appearance White to off-white solid
Q2: I need to perform a reaction in a moderately acidic buffer (e.g., pH 2-4). Will this compound remain stable?

Answer: Yes, under moderately acidic aqueous conditions at or near room temperature, the compound is expected to be largely stable. The primary interaction will be the protonation/deprotonation equilibrium of the carboxylic acid group. The thiophene ring, being aromatic, possesses significant resonance stability. Unlike more labile heterocyclic acids such as furan-2-carboxylic acid, thiophene-2-carboxylic acids are notably resistant to acid-catalyzed decarboxylation under mild conditions.[6] The ether linkage of the methoxy group is also stable to cleavage in weakly acidic media. However, stability should always be confirmed empirically for your specific reaction conditions.

Q3: What degradation pathways should I be concerned about under harsh acidic conditions (e.g., concentrated H₂SO₄, high temperature)?

Answer: While generally robust, subjecting this compound to extreme acidic conditions can induce degradation. Two primary pathways of concern are:

  • Decarboxylation: Although thiophene-2-carboxylic acids are more stable than their furan and pyrrole analogs, forcing conditions (e.g., heating in strong mineral acid) can eventually lead to the loss of CO₂ to yield 3-methoxythiophene.[6] This is typically a slow process requiring significant energy input.

  • Ether Cleavage: The methoxy group (an aryl ether) can be cleaved by strong protonating acids, particularly hydrohalic acids like HBr or HI, at elevated temperatures. This would result in the formation of 4-hydroxythiophene-2-carboxylic acid.

These are considered forced degradation pathways and are not expected under typical synthetic or analytical conditions.

Acidic_Degradation Start 4-Methoxythiophene- 2-carboxylic acid Harsh_Acid Strong Acid (e.g., conc. H₂SO₄) + High Temp. Start->Harsh_Acid Exposure to Decarboxylation Decarboxylation Harsh_Acid->Decarboxylation Pathway 1 Ether_Cleavage Ether Cleavage Harsh_Acid->Ether_Cleavage Pathway 2

Caption: Potential degradation pathways under harsh acidic conditions.

Q4: How does this compound behave in a basic solution (e.g., NaOH, K₂CO₃)?

Answer: In the presence of a base, this compound undergoes a standard acid-base reaction. The acidic proton of the carboxylic acid group is removed by the base to form a water-soluble carboxylate salt (e.g., sodium 4-methoxythiophene-2-carboxylate). This is the expected and desired behavior when dissolving the compound in basic aqueous media. The thiophene ring and the methoxy group are both very stable under these conditions.

Acid_Base_Equilibrium cluster_0 Reaction in Basic Solution Acid 4-Methoxythiophene- 2-carboxylic acid (R-COOH) Base Hydroxide (OH⁻) Salt 4-Methoxythiophene- 2-carboxylate (R-COO⁻) Acid->Salt + Water Water (H₂O)

Caption: Acid-base equilibrium in the presence of hydroxide.

Q5: My protocol involves a saponification step. Is the this compound moiety stable to these conditions?

Answer: This is an excellent question that highlights a key concept. Saponification is the base-mediated hydrolysis of an ester to yield a carboxylate salt and an alcohol.[7][8] Since this compound is already a carboxylic acid, it is the product of a saponification reaction, not a substrate for it. Therefore, the molecule is inherently stable under standard saponification conditions (e.g., NaOH or KOH in an alcohol/water mixture with heating). The methoxy group and thiophene ring remain unaffected.

This contrasts with its corresponding ester, such as Methyl 4-methoxythiophene-2-carboxylate, which would be readily hydrolyzed under these conditions to yield the carboxylate salt of this compound.

Troubleshooting Guide
Symptom Observed Potential Root Cause Recommended Corrective Action & Explanation
New spots on TLC or peaks in HPLC after acidic workup. Forced Degradation. While stable under mild conditions, prolonged exposure to strong, hot acids may cause some decarboxylation or ether cleavage.Mitigate Harshness: Reduce the reaction temperature, use a less concentrated acid, or decrease the exposure time. Validate stability by running a time-course experiment and analyzing aliquots.
Compound fails to dissolve completely in aqueous base. Insufficient Base or Salt Precipitation. The carboxylate salt may not have formed completely, or the specific salt (e.g., sodium salt) has limited solubility at the prepared concentration.Ensure Stoichiometry: Add at least one full molar equivalent of base (e.g., NaOH). Confirm the final pH is >8. If solubility is still an issue, try a different base (e.g., KOH, which often forms more soluble salts) or increase the solvent volume.
Solution develops an unexpected color upon pH change. Impurity Reaction or Degradation. Trace impurities in the starting material may be pH-sensitive. In rare, extreme cases, significant degradation of the thiophene ring could produce colored byproducts.Verify Purity: Check the purity of your starting material via NMR or HPLC-UV. Use purified reagents and solvents. If degradation is suspected, acquire a spectroscopic profile (e.g., UV-Vis) to identify any new chromophores.
Formation of an unexpected, non-polar side product under strongly basic conditions. Deprotonation at C5. With very strong, non-nucleophilic bases like lithium diisopropylamide (LDA), deprotonation can occur at the 5-position of the thiophene ring, creating a potent nucleophile that can react with electrophiles.[9]Select Appropriate Base: For simple deprotonation of the carboxylic acid, use standard bases like NaOH, K₂CO₃, or NaHCO₃. Reserve organolithium reagents or LDA for reactions where C-H activation at the ring is the intended synthetic goal.
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability in Buffered Solutions

This protocol provides a framework for testing the stability of the target compound under specific pH conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • Incubation: In separate vials, add a known volume of the stock solution to a 10-fold excess volume of the desired aqueous buffer (e.g., pH 2.0 glycine-HCl buffer, pH 7.4 phosphate buffer, pH 10.0 carbonate-bicarbonate buffer).

  • Time Zero (T₀) Sample: Immediately after mixing, withdraw an aliquot from each vial, quench with a suitable solvent if necessary (to stop any reaction), and dilute to a final concentration appropriate for analysis. This is your T₀ reference sample.

  • Incubation Conditions: Incubate the remaining solutions at the desired experimental temperature (e.g., Room Temperature, 50°C).

  • Time-Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw additional aliquots, quench, and dilute in the same manner as the T₀ sample.

  • Analysis: Analyze all samples (T₀ and subsequent time points) by a validated stability-indicating method, such as reverse-phase HPLC with UV detection. Compare the peak area of the parent compound across time points. A decrease of >5-10% indicates instability under the tested conditions.

Protocol 2: Comparative Saponification of Methyl 4-methoxythiophene-2-carboxylate

This protocol demonstrates the stability of the parent acid by showing the reaction that forms it from its methyl ester, a common precursor.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 4-methoxythiophene-2-carboxylate (1.0 eq) in a 1:1 mixture of methanol and water.

  • Addition of Base: Add sodium hydroxide (NaOH, 1.5 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (approx. 70-80°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC, observing the disappearance of the starting ester and the appearance of a new, more polar spot corresponding to the carboxylate product.

  • Workup: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and slowly acidify with 2N HCl until the pH is ~2. A white precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The stability of the product under these basic hydrolysis and acidic precipitation conditions is thus demonstrated.

Saponification cluster_workflow Saponification Workflow Start Methyl 4-methoxy- thiophene-2-carboxylate (Ester) Step1 1. Dissolve in MeOH/H₂O 2. Add NaOH Start->Step1 Step2 Heat to Reflux (2-4 hours) Step1->Step2 Intermediate Sodium 4-methoxy- thiophene-2-carboxylate (Salt in Solution) Step2->Intermediate Step3 Cool and Acidify with HCl (pH 2) Intermediate->Step3 End 4-Methoxythiophene- 2-carboxylic acid (Final Product) Step3->End

Caption: Experimental workflow for the saponification of the corresponding methyl ester.

References
  • Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]

  • Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • Wikipedia. Thiophene-2-carboxylic acid. [Link]

  • Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • PubChem. 4-Methylthiophene-2-carboxylic acid. [Link]

  • ResearchGate. Chemistry 342 Experiment 11: Saponification. [Link]

  • ResearchGate. Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. [Link]

  • Google Patents.
  • CrystEngComm (RSC Publishing). Etching and polymerization reactions of alkoxythiophenes in HKUST-1: choosing between filled and core–shell MOF/polymer composite structures. [Link]

  • The Journal of Organic Chemistry - ACS Publications. Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. [Link]

  • Wikipedia. Thiophene. [Link]

  • YouTube. Saponification of Esters. [Link]

  • ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]

  • PubMed. Degradation of substituted thiophenes by bacteria isolated from activated sludge. [Link]

  • Caltech GPS. Saponification (Base Hydrolysis) of Organic Materials. [Link]

  • YouTube. Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. [Link]

  • Bouling Chemical Co., Limited. Thiophene-3-Carboxylic Acid | Properties, Uses, Safety Data & Supplier in China. [Link]

  • YouTube. 17.9 Saponification of Esters. [Link]

  • ScienceDirect. Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. [Link]

  • ResearchGate. Thiophene degradation (187 W and 20% duty cycle): (a) 15 min; (b) 30.... [Link]

  • EBSCO. Saponification | Research Starters. [Link]

  • National Institutes of Health. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. [Link]

Sources

Technical Support Center: Identification of Impurities in 4-Methoxythiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-Methoxythiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are tasked with ensuring the purity and quality of this critical chemical intermediate. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of downstream active pharmaceutical ingredients (APIs).[1][2]

This document provides a structured approach to identifying, troubleshooting, and characterizing potential impurities through a series of frequently asked questions and detailed experimental guides. Our focus is on the practical application of analytical techniques and the logical framework required for robust impurity profiling.

Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling

This section addresses the most common questions regarding the origin and nature of impurities in this compound samples.

Q1: What are the most probable impurities I should expect to find in a sample of this compound?

A1: Impurities in any chemical sample can be broadly categorized into three groups: organic impurities, inorganic impurities, and residual solvents.[3] For this compound, the most critical to identify are the organic impurities, which can originate from the synthetic route or degradation.

A well-structured analysis should anticipate the following:

  • Starting Material Residues: The most common synthetic routes may start from precursors like 3-methoxythiophene.[4] Incomplete reaction would leave this starting material in your final product.

  • Synthetic By-products: These are impurities formed from side reactions during synthesis. The most challenging are often regioisomers , such as 5-Methoxythiophene-2-carboxylic acid or 4-Methoxythiophene-3-carboxylic acid, which have the same molecular weight but different substitution patterns on the thiophene ring. Halogenated intermediates, if used in the synthesis, could also lead to halogenated impurities.[5][6]

  • Degradation Products: These impurities form during storage or handling. Key degradation pathways to consider are hydrolysis of the methoxy group to a hydroxyl group, or oxidative degradation of the thiophene ring itself.[7][8]

Here is a summary of potential organic impurities:

Impurity Class Specific Example(s) Potential Source
Starting Materials 3-MethoxythiopheneIncomplete reaction during synthesis.[4]
Halogenated ThiophenesIncomplete reaction in routes involving halogenation.[5][6]
Synthetic By-products 5-Methoxythiophene-2-carboxylic acidLack of regioselectivity during the carboxylation step.
4-Hydroxythiophene-2-carboxylic acidDemethylation during synthesis.
Methyl 4-methoxythiophene-2-carboxylateIncomplete hydrolysis of an ester intermediate.
Degradation Products 4-Hydroxythiophene-2-carboxylic acidHydrolysis of the methoxy ether linkage upon exposure to moisture or acid/base.[8]
Oxidized Thiophene SpeciesOxidation of the electron-rich thiophene ring on exposure to air/oxidants.[7]
Q2: My synthesis involves a Grignard reaction followed by carboxylation. What specific impurities should I look for?

A2: This is an excellent question that highlights the importance of understanding your synthetic route to predict impurities. In a Grignard-based synthesis, which is a common method for introducing carboxylic acid functionality, you should be vigilant for several specific by-products.[5][9]

The primary challenges are:

  • Incomplete Carboxylation: Residual Grignard reagent can be quenched by the workup procedure, leading to the formation of 3-methoxythiophene from the unreacted intermediate.

  • Formation of Ketones: The highly reactive Grignard reagent can potentially react with the desired carboxylic acid product (once formed) to generate a dimeric ketone impurity.

  • Wurtz-Type Coupling: A side reaction where two thiophene radicals couple can lead to the formation of bithiophene impurities.

The following diagram illustrates the potential impurity formation pathways in a typical Grignard-based synthesis.

G cluster_main Main Synthetic Pathway cluster_impurities Potential Impurity Formation Start 3-Methoxy-2-halothiophene Grignard Thiophene Grignard Reagent Start->Grignard + Mg Product This compound Grignard->Product 1. CO2 2. H3O+ Impurity1 3-Methoxythiophene (Quenched Grignard) Grignard->Impurity1 H2O Quench Impurity3 Bithiophene Species (Coupling Product) Grignard->Impurity3 Dimerization Impurity2 Dimeric Ketone Product->Impurity2 + Grignard Reagent

Caption: Potential impurity pathways in a Grignard synthesis route.

Q3: How can I proactively identify potential degradation products before they become an issue in my stability studies?

A3: The most effective way to identify potential degradation products is by conducting forced degradation studies , also known as stress testing. This involves subjecting the this compound sample to harsh conditions that accelerate its decomposition.[10][11] The goal is not to completely destroy the sample, but to generate a sufficient amount of degradation products (typically 5-20% degradation) for identification.

The International Council for Harmonisation (ICH) guidelines recommend the following stress conditions:

  • Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Base Hydrolysis: e.g., 0.1 M NaOH at room or elevated temperature.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: Heating the solid sample (e.g., at 70°C).[10]

  • Photolytic Stress: Exposing the sample to UV and visible light.

By analyzing the stressed samples using a stability-indicating method (typically HPLC), you can identify the degradation products that are likely to form under long-term storage conditions.[12]

Part 2: Troubleshooting Guide for Impurity Analysis

This section provides solutions to common problems encountered during the analytical phase.

Q4: My HPLC chromatogram shows several small, unidentified peaks. What is the most systematic approach to identify them?

A4: A systematic approach is crucial. Do not try to identify everything at once. The workflow below provides a logical progression from detection to structural elucidation.

G A Unidentified Peaks in HPLC-UV B Step 1: LC-MS Analysis A->B C Obtain Molecular Weight (MW) of each impurity B->C D Step 2: Compare MW with Predicted Impurities C->D E Match Found? D->E F Provisional Identification (e.g., Isomer, Starting Material) E->F Yes G Step 3: No Match - Further Investigation E->G No J Isolation (Prep-HPLC) followed by NMR for definitive structure F->J For Confirmation H High-Resolution MS (HRMS) for Elemental Formula G->H I LC-MS/MS for Fragmentation Pattern G->I H->J I->J K Definitive Structure Elucidation J->K

Caption: Systematic workflow for identifying unknown chromatographic peaks.

Causality Explained:

  • LC-MS is the first step because it is a high-throughput technique that provides the most critical piece of initial information: the molecular weight of the impurity.[1]

  • Comparing the molecular weight against a pre-compiled list of potential impurities (from your knowledge of the synthesis and degradation pathways) is the most efficient way to get a provisional identification. For example, if you find a peak with a mass corresponding to the starting material, you have a strong lead.

  • If there is no match, it implies an unexpected impurity. HRMS is then used to determine the exact mass and predict the elemental formula. MS/MS provides fragmentation data, which gives clues about the molecule's structure.

  • Definitive identification of novel or critical impurities requires their physical isolation (usually via preparative HPLC) followed by Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed structural information.[2][3]

Q5: I am struggling to separate two impurities that are co-eluting in my reversed-phase HPLC method. What parameters should I adjust?

A5: Co-elution is a common challenge, especially with structurally similar impurities like regioisomers.[13][14] A methodical approach to method development is key.

Troubleshooting Decision Tree for Co-elution:

G Start Co-eluting Impurities Observed Q1 Is the peak shape good? Start->Q1 A1_Yes Modify Mobile Phase Selectivity Q1->A1_Yes Yes A1_No Adjust pH or Flow Rate First Q1->A1_No No Sub1 Change Organic Modifier (e.g., Acetonitrile to Methanol) A1_Yes->Sub1 Sub2 Change pH of Aqueous Phase (if impurities are ionizable) A1_Yes->Sub2 Sub3 Try a Different Column Chemistry (e.g., C18 to Phenyl-Hexyl or Cyano) A1_Yes->Sub3 Result Improved Resolution A1_No->Result Sub1->Result Sub2->Result Sub3->Result

Caption: Decision tree for resolving co-eluting HPLC peaks.

Explanation of Choices:

  • Peak Shape First: If your peak shape is poor (e.g., tailing or fronting), it suggests secondary interactions with the stationary phase. Adjusting the mobile phase pH (to control the ionization state of your acidic compound) or lowering the flow rate can often improve peak shape and may resolve the co-elution.

  • Mobile Phase Selectivity: If peak shape is good, the issue is a lack of selectivity. The most impactful changes are:

    • Switching the organic modifier (e.g., from acetonitrile to methanol) alters the dipole-dipole interactions and can significantly change elution order.

    • Changing the column chemistry provides a different separation mechanism. A Phenyl-Hexyl column, for instance, offers pi-pi interactions which can be very effective for separating aromatic isomers.

Part 3: Key Experimental Protocols

These protocols provide a starting point for your in-house method development.

Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling

This method is designed as a robust starting point for detecting a range of potential impurities in this compound.

Parameter Recommended Condition Rationale/Expert Insight
HPLC Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for this moderately polar molecule and is a workhorse in pharmaceutical analysis.[2]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and consistent retention.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient Program 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30.1-35 min: 10% BA shallow gradient ensures good resolution of closely eluting impurities. The hold at 90% B elutes any highly non-polar impurities, and the re-equilibration step ensures reproducibility.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection (UV) 275 nmThiophene-containing molecules typically have a strong UV absorbance in this region. A photodiode array (PDA) detector is recommended to evaluate peak purity and identify optimal wavelengths for different impurities.
Sample Preparation Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.This diluent is compatible with the mobile phase and ensures good solubility.
Protocol 2: Standard Forced Degradation Study

This protocol outlines the conditions to generate and analyze degradation products.

  • Sample Preparation: Prepare five separate solutions of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions:

    • Acid Hydrolysis: To one sample, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To a second sample, add an equal volume of 0.2 M NaOH. Keep at room temperature for 8 hours. Note: Thiophenes can be sensitive to strong base, so start with milder conditions.

    • Oxidative Degradation: To a third sample, add an equal volume of 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a fourth sample (as a solid) in an oven at 70°C for 48 hours, then dissolve for analysis.

    • Control Sample: Keep the fifth sample at room temperature, protected from light.

  • Analysis:

    • Before injection, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

    • Analyze all samples (including the control) using the validated stability-indicating HPLC method described in Protocol 1.

    • Compare the chromatograms of the stressed samples to the control. New peaks represent degradation products.

References

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved February 2, 2026, from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved February 2, 2026, from [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Possible degradation pathways of 2-MeTHF under the radical addition conditions. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (n.d.). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2006). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved February 2, 2026, from [Link]

  • Beilstein Journals. (2006). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2-thiophenecarboxylic acid.
  • National Institutes of Health. (2006). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved February 2, 2026, from [Link]

  • Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Retrieved February 2, 2026, from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2019). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved February 2, 2026, from [Link]

  • Reddit. (2022). How to separate these regioisomers? Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Methylthiophene-2-carboxylic acid. Retrieved February 2, 2026, from [Link]

  • International Journal of Pharmaceutical Erudition. (2014). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved February 2, 2026, from [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved February 2, 2026, from [Link]

  • Frontiers. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (1975). Separation of the hydrodesulphurisation products of thiophene by gas chromatography. Retrieved February 2, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved February 2, 2026, from [Link]

  • MDPI. (2023). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Retrieved February 2, 2026, from [Link]

  • ChemRxiv. (2020). Catalyst Controlled Regiodivergent C-H Alkynylation of Thiophenes. Retrieved February 2, 2026, from [Link]

Sources

How to avoid self-polymerization of thiophene monomers during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Self-Polymerization of Thiophene Monomers

Ticket ID: THIO-POLY-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Thiophene and its derivatives are electron-rich heteroaromatics that are notoriously prone to unwanted cationic polymerization and oxidative coupling . This usually occurs at the 2- and 5-positions, leading to the formation of "thiophene tars" or oligomers (often appearing as green/black oils) that ruin yields and complicate purification.

This guide provides field-proven protocols to arrest these pathways during storage, reaction, and workup.

Module 1: The "Black Tar" Prevention (Storage & Handling)

The Issue: Monomers degrade into viscous, colored oils inside the bottle before even reaching the reactor. The Cause: Thiophenes are sensitive to autoxidation (reaction with atmospheric


) and trace acid catalysis . Light accelerates radical formation, initiating oligomerization.
Standard Operating Procedure (SOP) for Storage
  • Atmosphere: Always store under Argon (Ar) or Nitrogen (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ).[1] Thiophene is hygroscopic; moisture can generate trace acids if hydrolysis occurs (especially with ester/acyl derivatives).
    
  • Temperature: Store at 2–8°C . For highly reactive derivatives (e.g., 3-methoxythiophene), store at -20°C .

  • Inhibitors: For bulk storage, add BHT (Butylated hydroxytoluene) at 50–100 ppm. This scavenges radicals formed by light exposure.

  • Visual Check: Pure thiophene is clear/colorless.

    • Yellow:[2] Early-stage oxidation (usable after distillation).

    • Green/Black: Significant oligomerization (requires rigorous purification).

Module 2: Reaction-Specific Troubleshooting

Scenario A: Halogenation (Bromination) Runaway

Symptom: The reaction mixture turns black and viscous immediately upon adding bromine; yield is <10%. Root Cause: The use of elemental Bromine (


) generates Hydrogen Bromide (HBr) as a byproduct. HBr acts as an autocatalyst, protonating the thiophene ring and initiating cationic polymerization.

Corrective Protocol (The "NBS Switch"): Instead of


, use N-Bromosuccinimide (NBS) .
  • Solvent: Use DMF (polar aprotic) or

    
    /Acetic Acid (1:1).
    
  • Temperature: Maintain 0°C to -10°C .

  • Mechanism: NBS provides a controlled source of

    
     without generating free HBr gas in high concentrations.
    
  • Validation: The reaction should remain yellow/orange. If it turns green, acid concentration is too high—add solid

    
     to buffer.
    
Scenario B: Friedel-Crafts Acylation Failure

Symptom: Using Aluminum Chloride (


) results in a solid polymeric mass.
Root Cause: 

is a "hard" Lewis acid. It coordinates too strongly to the sulfur atom and activates the ring towards intermolecular attack (polymerization) rather than just acylation.

Corrective Protocol (Lewis Acid Selection): Use Tin(IV) Chloride (


)  or Zeolites  instead of 

.
CatalystAcid StrengthPolymerization RiskRecommended For

HighCritical Avoid with simple thiophenes.

ModerateLowStandard acylations.[2]

LowNegligibleHighly sensitive substrates.
Zeolite (

)
Surface-onlyMinimalGreen chemistry/Scale-up.

Module 3: The Mechanism of Failure

Understanding why polymerization happens allows you to predict and prevent it. The pathway is primarily Cationic Chain Growth .

ThiophenePolymerization Monomer Thiophene Monomer SigmaComplex Sigma Complex (Protonated Thiophene) Monomer->SigmaComplex + Initiator Initiator Initiator (H+, Lewis Acid, Oxidant) Initiator->SigmaComplex Dimer Dimer Cation (2,5-linkage) SigmaComplex->Dimer + Monomer (Attack) Quench Base Quench (NaHCO3 / Et3N) SigmaComplex->Quench Stop Polymer Polythiophene (Green/Black Tar) Dimer->Polymer Chain Growth Dimer->Quench Stop

Figure 1: The Acid-Catalyzed Polymerization Cascade. Note that once the Sigma Complex forms, it acts as an electrophile toward other monomers. Quenching with base breaks this cycle.

Module 4: Workup & Purification (The "Rotovap" Trap)

The Issue: The reaction looks clean by TLC, but turns into a black tar during rotary evaporation. The Cause: "Concentration Effect." As you remove solvent, trace acids (HBr, HCl) become concentrated, triggering rapid polymerization in the flask.

The "Neutralize First" Protocol:

  • Quench: Pour reaction mixture into ice-cold saturated

    
    .
    
  • Wash: Wash the organic layer with water until pH of the aqueous phase is neutral (pH 7).

  • Additive: Add a trace amount of Triethylamine (

    
    )  (0.1%) to the organic solvent before drying and evaporation. This ensures the environment remains slightly basic during concentration.
    
  • Temperature: Do not heat the water bath above 40°C during evaporation.

Frequently Asked Questions (FAQ)

Q1: Can I remove the "green oil" (oligomers) if polymerization has already started? A: Sometimes. For low molecular weight oligomers, use Bio-Beads S-X1 (size exclusion chromatography) or vacuum distillation. Silica gel chromatography often fails because the oligomers streak or stick, but adding 1%


 to your eluent can help move the monomer while leaving the polymer on the baseline.

Q2: Why does my thiophene turn green instantly upon adding


? 
A:  This is the formation of a charge-transfer complex, often a precursor to polymerization. If it stays green/blue, you may be okay. If it turns black/opaque, the reaction has failed. Switch to 

or add the catalyst slowly as a solution, not a solid.

Q3: Is 2,5-dibromothiophene more stable than 2-bromothiophene? A: Yes. Blocking both alpha-positions (2 and 5) significantly reduces the risk of polymerization because the most reactive sites are occupied. However, polymerization can still occur at the 3,4-positions under extreme forcing conditions.

References

  • Mechanism of Polymerization

    • Title: Mechanism of the polymerization of thiophene.[3][4][5]

    • Source: ResearchGate / Journal of the American Chemical Society.
    • URL:[Link]

  • Bromination Control

    • Title: A novel method for the bromination of thiophenes (Use of NBS and Ultrasound).
    • Source: Ultrasonics Sonochemistry.
    • URL:[Link]

  • Acylation Catalysts

    • Title: Mild liquid-phase Friedel-Crafts acylation of thiophene over solid-acid c
    • Source: Applied C
    • URL:[Link]

  • Purification & Oligomer Removal

    • Title: Purification of High-Purity Monomers and Other Reactive Chemicals.
    • Source: Christy C
    • URL:[Link]

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Technical Support Center: Catalyst Removal in 4-Methoxythiophene-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with residual catalyst removal during the synthesis of 4-Methoxythiophene-2-carboxylic acid. Our focus is on providing practical, field-proven insights and robust protocols to ensure the purity and integrity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in the synthesis of this compound that require removal?

A1: The synthesis of this compound and related thiophene derivatives often employs transition metal catalysts. The most prevalent are palladium-based catalysts, which are widely used in cross-coupling reactions like Suzuki-Miyaura coupling to form the thiophene ring or introduce substituents.[1][2] Other catalysts that may be used include those based on iron, vanadium, molybdenum, and silver, particularly in carboxylation reactions.[3][4][5]

Q2: Why is it critical to remove residual catalyst from the final product?

A2: Residual metal catalysts, particularly palladium, can have significant detrimental effects on downstream applications and the overall quality of the final product. Even at trace levels (ppm), residual palladium can:

  • Interfere with subsequent chemical transformations: The residual catalyst can retain its catalytic activity and interfere with subsequent synthetic steps, leading to undesired side reactions and reduced yields.

  • Impact product stability: The presence of metals can promote degradation of the final compound, affecting its shelf life and stability.

  • Cause issues in biological assays: For drug development professionals, residual metals can lead to false positives or negatives in biological screening and assays.

  • Lead to regulatory non-compliance: For pharmaceutical applications, regulatory bodies like the FDA have strict limits on the amount of residual metal impurities in active pharmaceutical ingredients (APIs).[6][7]

Q3: What are the primary methods for removing residual catalysts?

A3: The main strategies for removing residual catalysts from organic reaction mixtures include:

  • Adsorption onto solid supports: This involves using materials that can bind to the metal, allowing for its removal by filtration. Common adsorbents include activated carbon, silica gel, and specialized metal scavengers.[2][8]

  • Use of scavenger resins: These are functionalized polymers or silica-based materials designed to selectively chelate and bind to specific metals.[9][10] Thiol-functionalized silica is a common choice for palladium scavenging.[4][11]

  • Extraction: Liquid-liquid extraction can be used to partition the metal catalyst into an aqueous phase, separating it from the desired organic product. The choice of aqueous solution (e.g., acidic, basic, or containing a chelating agent) is crucial.

  • Crystallization: As a final purification step, crystallization can be effective in excluding metal impurities from the crystal lattice of the desired compound.[12]

  • Chromatography: Column chromatography is a reliable method for separating the product from the catalyst and other impurities, although it may be less practical for large-scale production.[3]

Troubleshooting Guide

This section addresses specific issues you might encounter during the removal of residual catalyst from your this compound reaction.

Problem 1: After workup and initial purification, my product is still colored (e.g., gray, black, or pinkish), suggesting residual palladium.

  • Probable Cause: The color is likely due to the presence of palladium colloids (palladium black) or other colored palladium species that have not been effectively removed. This can happen if the chosen purification method is not suitable for the specific form of the residual palladium in the reaction mixture.

  • Solution:

    • Filtration through Celite®: A simple first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This can effectively remove insoluble palladium species.[3]

    • Treatment with a Metal Scavenger: If filtration is insufficient, treatment with a dedicated palladium scavenger is recommended. Thiol-functionalized silica or resins are particularly effective at binding both soluble and colloidal palladium. See the detailed protocol below.

    • Activated Carbon Treatment: Stirring the product solution with activated carbon can also be effective, but be aware that this may lead to some product loss due to non-specific adsorption.[2]

Problem 2: My chosen metal scavenger is not effectively removing the palladium catalyst.

  • Probable Cause: The efficiency of a metal scavenger can be influenced by several factors, including the solvent, temperature, reaction time, and the nature of the palladium species.[8] The presence of the methoxy and carboxylic acid groups in this compound could also potentially influence the interaction with the scavenger.

  • Solution:

    • Optimize Scavenging Conditions:

      • Solvent: Ensure the solvent allows for good solubility of your product while facilitating interaction with the solid-supported scavenger.

      • Temperature: Increasing the temperature can sometimes improve the kinetics of scavenging, but should be done cautiously to avoid product degradation.

      • Time: The scavenging process may require more time. Monitor the palladium levels over time to determine the optimal duration. For some scavengers, significant removal can be achieved within 30-60 minutes.[4]

    • Screen Different Scavengers: Not all scavengers are equally effective for all palladium species. Consider screening a panel of scavengers with different functional groups (e.g., thiol, amine, or trimercaptotriazine (TMT)) to find the most efficient one for your specific reaction.[8]

    • Consider the Oxidation State of Palladium: The effectiveness of some scavengers can depend on the oxidation state of the palladium. If you suspect the presence of different palladium species, a scavenger with broad reactivity may be necessary.

Problem 3: I am losing a significant amount of my product during the catalyst removal step.

  • Probable Cause: This is a common issue, especially when using adsorbents like activated carbon or even some scavenger resins.[7] The product can non-specifically bind to the surface of the adsorbent, leading to yield loss.

  • Solution:

    • Optimize the Amount of Scavenger: Use the minimum amount of scavenger required to achieve the desired level of palladium removal. Start with a smaller amount and incrementally increase it if necessary.

    • Thorough Washing: After filtration, wash the scavenger or adsorbent thoroughly with a suitable solvent to recover any adsorbed product.

    • Alternative Scavenger: If product loss remains high, consider a different type of scavenger that may have a lower affinity for your product.

    • Flow Chemistry Approach: Using a packed-bed cartridge with the scavenger can minimize product loss compared to a batch process, as it reduces the contact time and the amount of scavenger needed.[6]

Experimental Protocols

Protocol 1: Batch Scavenging of Residual Palladium using Silica-Thiol Scavenger

This protocol provides a general procedure for removing residual palladium from a solution of this compound using a silica-based thiol scavenger.

Materials:

  • Crude this compound solution containing residual palladium.

  • Silica-Thiol scavenger (e.g., ISOLUTE® Si-Thiol).

  • Suitable organic solvent (e.g., ethyl acetate, THF).

  • Inert gas (e.g., nitrogen or argon).

  • Stir plate and stir bar.

  • Filtration apparatus (e.g., Büchner funnel, filter paper).

Procedure:

  • Dissolve the Crude Product: Dissolve the crude this compound in a suitable organic solvent to a concentration that allows for efficient stirring.

  • Add the Scavenger: Under an inert atmosphere, add the silica-thiol scavenger to the solution. A typical starting point is to use 3-5 equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[4]

  • Stir the Mixture: Stir the mixture at room temperature for 1-2 hours. The optimal time may vary, so it is advisable to monitor the progress by taking small aliquots and analyzing for residual palladium if possible.

  • Filter the Mixture: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the scavenger.

  • Wash the Scavenger: Wash the collected scavenger on the filter with fresh solvent to recover any adsorbed product.

  • Concentrate the Filtrate: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Analyze the purified product for residual palladium content using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure it meets the required specifications.

Data Presentation

Table 1: Comparison of Common Palladium Scavenging Methods

MethodAdvantagesDisadvantagesTypical Efficiency
Silica-Thiol Scavengers High efficiency for various Pd species, good selectivity, relatively low product loss.[11]Can be more expensive than other methods.>98% removal achievable.[2]
Activated Carbon Inexpensive, readily available.Can lead to significant product loss, may require large volumes.[2]Variable, often less efficient than scavengers.
Scavenger Resins (Polymer-based) High capacity, can be used in flow systems.[10]May swell in certain solvents, potentially lower thermal stability than silica.High, comparable to silica scavengers.
Liquid-Liquid Extraction with Chelating Agents Can be cost-effective for large scale.May require multiple extractions, potential for emulsion formation.Dependent on the chelating agent and extraction conditions.
Crystallization Excellent for final purification, can remove a wide range of impurities.May not be effective for high levels of catalyst contamination, can lead to yield loss in mother liquor.Highly dependent on the crystallization conditions.

Visualization

Diagram 1: Workflow for Troubleshooting Residual Catalyst Removal

Catalyst_Removal_Troubleshooting start Crude Product with Residual Catalyst celite_filtration Filter through Celite® start->celite_filtration check_color Is the solution colorless? celite_filtration->check_color scavenger_treatment Treat with Metal Scavenger check_color->scavenger_treatment No check_pd_level Analyze for Residual Pd check_color->check_pd_level Yes scavenger_treatment->check_pd_level optimize_scavenging Optimize Scavenging (Time, Temp, Scavenger Type) optimize_scavenging->check_pd_level check_pd_level->optimize_scavenging Yes (Pd > Limit) product_loss Is product loss significant? check_pd_level->product_loss No (Pd < Limit) end_fail Further Purification Required (e.g., Crystallization) check_pd_level->end_fail No (Pd > Limit after optimization) optimize_amount Optimize Scavenger Amount & Washing product_loss->optimize_amount Yes end_pass Purified Product (Meets Specification) product_loss->end_pass No optimize_amount->check_pd_level

Caption: Troubleshooting workflow for catalyst removal.

References

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. (n.d.).
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts | Request PDF - ResearchGate. (n.d.).
  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. (2021, April 23).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6). Retrieved February 2, 2026, from [Link]

  • Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions | Organic Process Research & Development - ACS Publications. (2018, November 20). Retrieved February 2, 2026, from [Link]

  • Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis - PMC - NIH. (n.d.).
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction - ACS Publications. (2024, March 25). Retrieved February 2, 2026, from [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A. (2025, February 28). Retrieved February 2, 2026, from [Link]

  • Metal scavengers for organic purification - Biotage. (n.d.). Retrieved February 2, 2026, from [Link]

  • Metal Scavenger User Guide | Biotage. (n.d.). Retrieved February 2, 2026, from [Link]

  • Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives | Organometallics. (2021, September 14). Retrieved February 2, 2026, from [Link]

  • Metal Scavenger Guide - Sopachem. (n.d.). Retrieved February 2, 2026, from [Link]

  • Unsupported Nanoporous Copper Catalyst for the Carboxylation of Terminal Alkynes with Carbon Dioxide - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Palladium(II)-Catalyzed Synthesis of Dibenzothiophene Derivatives via the Cleavage of Carbon-Sulfur and Carbon-Hydrogen Bonds - ResearchGate. (2025, August 7). Retrieved February 2, 2026, from [Link]

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger | Organic Process Research & Development - ACS Publications. (2015, July 17). Retrieved February 2, 2026, from [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study - Biotage. (n.d.). Retrieved February 2, 2026, from [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) - ResearchGate. (2025, August 10). Retrieved February 2, 2026, from [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) - Crimson Publishers. (2023, July 12). Retrieved February 2, 2026, from [Link]

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger | Request PDF - ResearchGate. (2025, August 7). Retrieved February 2, 2026, from [Link]

  • Large Scale Metal Scavenging and Associated Decolorization at CARBOGEN AMCIS Shanghai. (2023, June 13). Retrieved February 2, 2026, from [Link]

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Technical Support Center: Safe Disposal of 4-Methoxythiophene-2-carboxylic Acid Waste

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, in-depth technical information for the safe handling and disposal of waste containing 4-Methoxythiophene-2-carboxylic acid (CAS No. 77133-27-8). It is intended for researchers, laboratory personnel, and drug development professionals who handle this compound. The protocols herein are designed to ensure personnel safety and environmental compliance.

Section 1: Hazard Profile and Initial Risk Assessment

Understanding the inherent risks of a chemical is the foundation of safe waste management. This section addresses the key hazards associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary health and safety hazards of this compound waste?

A1: this compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), the primary hazards include:

  • Skin Irritation/Corrosion: The compound can cause skin irritation.[1][2] As a carboxylic acid, concentrated waste can be corrosive.

  • Serious Eye Damage/Irritation: Direct contact poses a significant risk of serious eye irritation or damage.[1][3]

  • Acute Toxicity: It is considered harmful if swallowed.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]

Therefore, all waste streams containing this compound must be handled as hazardous chemical waste.

Q2: What are the specific environmental risks that necessitate controlled disposal?

A2: The environmental risks are twofold, stemming from the thiophene ring and its sulfur content:

  • Ecotoxicity: Thiophene and its derivatives can be harmful to aquatic organisms.[4] Uncontrolled release into drains or waterways can lead to long-term adverse effects on the aquatic environment.[4] Therefore, discharge into the environment must be strictly avoided.[5]

  • Combustion Byproducts: As a sulfur-containing organic molecule, improper incineration can lead to the formation of sulfur dioxide (SO₂), a primary contributor to acid rain.[6][7] Professional waste disposal facilities are equipped with flue-gas desulfurization ("scrubber") systems to mitigate this.[7]

Q3: My experiment generates only a small amount of this waste. Do I still need to treat it as hazardous?

A3: Yes. All quantities of hazardous chemical waste are subject to regulation from the moment of generation.[8] There is no "de minimis" quantity that is exempt from proper disposal protocols. Accumulate even small amounts in a designated, properly labeled hazardous waste container.

Section 2: On-Site Waste Management: Segregation and Storage

Proper segregation and temporary storage are critical to prevent dangerous reactions and ensure safe collection by disposal services.

Troubleshooting Guide: Pre-Disposal Storage

Issue: Uncertainty about how to correctly store liquid or solid waste of this compound before scheduled pickup.

Solution Workflow:

  • Designate a Satellite Accumulation Area (SAA): This must be at or near the point of waste generation. It can be a designated section of a fume hood or a secondary containment tray on a bench.[9] This area must be clearly marked.

  • Select an Appropriate Waste Container:

    • Use a container made of compatible material (e.g., borosilicate glass or high-density polyethylene) with a secure, leak-proof screw cap.

    • Ensure the container is clean and dry before adding waste.

  • Correctly Label the Waste Container: The label must be fully completed before any waste is added. Affix a hazardous waste label that includes:[9]

    • The words "HAZARDOUS WASTE" .

    • Full Chemical Name(s): "this compound". If in solution, list the solvent(s) as well (e.g., "Waste this compound in Tetrahydrofuran"). Do not use abbreviations or formulas.

    • Hazard(s): Check all that apply (e.g., "Corrosive," "Toxic," "Irritant").

  • Practice Safe Segregation:

    • Store the waste container in the designated SAA.

    • Crucially, do not mix this acidic waste with incompatible materials. Keep it separate from bases (e.g., ammonium hydroxide, sodium hydroxide), strong oxidizing agents, and cyanides.[9][10]

  • Container Management: Keep the container closed at all times except when adding waste. Once the container is full, it must be moved to a central hazardous waste storage area within three days.[9]

Diagram: Waste Segregation and Storage Workflow

cluster_0 Waste Generation Point cluster_1 On-Site Management cluster_2 Final Disposal Path gen Waste Generated (this compound) container Select & Label Appropriate Container gen->container segregate Segregate from Incompatibles (Bases, Oxidizers) container->segregate saa Store in Designated SAA (Keep Closed) segregate->saa pickup Arrange Pickup by Licensed Waste Vendor saa->pickup When Full incinerate High-Temperature Incineration (with SOx Scrubbing) pickup->incinerate

Caption: Decision workflow for handling this compound waste.

Section 3: Approved Disposal Methodologies

There are specific, approved methods for the final disposal of this chemical. In-lab treatment to render it non-hazardous is not feasible or recommended due to the persistence of the thiophene moiety.

Method 1: Off-Site Incineration (Primary Recommended Method)

This is the most effective and environmentally responsible method for the complete destruction of this compound waste.

  • Causality & Mechanism: Licensed hazardous waste incinerators operate at extremely high temperatures (typically 850-1200°C), which provides the energy required to break down the stable aromatic thiophene ring into simpler, non-hazardous components like CO₂, H₂O, and sulfur oxides (SOx).[11] These facilities are legally required to operate advanced flue gas treatment systems (scrubbers) that capture and neutralize the resulting SOx, preventing its release into the atmosphere.[7]

  • Protocol for Preparation:

    • Ensure your waste is stored and labeled as described in Section 2.

    • Contact your institution's Environmental Health and Safety (EHS) office or approved hazardous waste disposal vendor to schedule a pickup.[12]

    • Provide the vendor with an accurate manifest of the waste container's contents.

Method 2: In-Lab Neutralization (For Hazard Reduction Only)

Important: Neutralization is a pre-treatment step to reduce the corrosivity hazard. It does not render the waste non-hazardous. The resulting salt solution must still be collected and disposed of as hazardous waste via incineration.

  • Causality & Mechanism: As a carboxylic acid, this compound will react with a base in a standard acid-base neutralization reaction to form a carboxylate salt and water.[13][14] This eliminates the hazard of corrosivity (a characteristic of hazardous waste as defined by the EPA).[8] However, the thiophene salt remains in solution, which is still considered an environmental hazard.

  • When to Use This Protocol: This procedure is primarily useful for treating small spills to reduce immediate corrosive danger or for neutralizing waste streams before a specific analytical or workup procedure. It is not a final disposal method.

Step-by-Step Neutralization Protocol (Small Scale)

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Ventilation: Perform this procedure inside a certified chemical fume hood.

  • Preparation: Place the container with the acidic waste in a larger, secondary containment vessel (e.g., an ice bucket) to contain any potential splashes. Have a calibrated pH meter or pH strips ready.

  • Base Selection: Prepare a dilute solution of sodium bicarbonate (5-10%) or sodium hydroxide (1 M). Sodium bicarbonate is preferred as it is a weaker base and the reaction is less exothermic and produces CO₂ gas as an indicator of reaction progress.

  • Neutralization:

    • Slowly and carefully add the basic solution to the acidic waste while stirring gently with a magnetic stir bar.

    • Caution: The reaction may be exothermic and, if using bicarbonate, will effervesce (fizz). Add the base in small portions to control the reaction rate.

    • Periodically check the pH of the solution.

  • Endpoint: Continue adding base until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal: Transfer the neutralized solution to a new, clearly labeled hazardous waste container. The label must read: "HAZARDOUS WASTE," "Neutralized this compound salt solution," and "Toxic." This container must be disposed of via your institution's hazardous waste program (incineration). Do not pour this solution down the drain. [9]

Section 4: Summary of Chemical and Hazard Data

This table provides key data for quick reference during risk assessments.

PropertyDataReference(s)
CAS Number 77133-27-8[1]
Molecular Formula C₆H₆O₃S[1]
Molecular Weight 158.18 g/mol [1]
Appearance Solid, off-white powder[15]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH335: May cause respiratory irritation[1][15]
UN Number 3261 (for Corrosive solid, acidic, organic, n.o.s.)[1]
Primary Disposal Route Licensed High-Temperature Incineration[3][5][7]

References

  • US Patent for Thiophene-2-carboxylic acid derivatives. (n.d.). Google Patents.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives. (n.d.). National Institutes of Health (NIH). Retrieved February 2, 2026, from [Link]

  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024). ACS Omega. Retrieved February 2, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved February 2, 2026, from [Link]

  • Thiophene-2-carboxylic acid. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Naturally occurring thiophenes. (n.d.). CABI. Retrieved February 2, 2026, from [Link]

  • 4-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 2794584. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Green Design and Life Cycle Assessment of Novel Thiophene-Based Surfactants. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved February 2, 2026, from [Link]

  • Chemical Properties of Carboxylic Acids: Ionization and Neutralization. (2022). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Hazardous Chemical Waste Disposal. (n.d.). University of Toronto Scarborough. Retrieved February 2, 2026, from [Link]

  • Method for the removal of organic sulfur from carbonaceous materials. (n.d.). Google Patents.
  • Removal of Thiophene and Its Derivatives from Model Gasoline. (2019). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Prediction of the biodegradation of petroleum thiophene in the environmental. (2007). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Acidic and Caustic Waste Disposal Service. (n.d.). Clean Management Environmental Group, Inc. Retrieved February 2, 2026, from [Link]

  • Sulfur Recovery. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved February 2, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guideline. (2022). UNSW Sydney. Retrieved February 2, 2026, from [Link]

  • Effect of Methoxy Substituents on Activation Barriers. (2015). National Institutes of Health (NIH). Retrieved February 2, 2026, from [Link]

  • Ionization and Neutralization of Carboxylic Acids. (n.d.). eCampusOntario Pressbooks. Retrieved February 2, 2026, from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved February 2, 2026, from [Link]

  • Neutralizing carboxylic acids. (2022). YouTube. Retrieved February 2, 2026, from [Link]

  • Removing Carboxylic Acids From Aqueous Wastes. (n.d.). P2 InfoHouse. Retrieved February 2, 2026, from [Link]

  • Benzene, 1-methoxy-4-(2-propenyl)- Draft evaluation statement. (2022). Australian Government Department of Health. Retrieved February 2, 2026, from [Link]

  • Sulfur Treatment, Decomposition, and Recovery. (n.d.). Zeeco. Retrieved February 2, 2026, from [Link]

  • Neutralization of Carboxylic Acid. (2019). YouTube. Retrieved February 2, 2026, from [Link]

  • Safety Data Sheet: Methoxybenzene. (n.d.). Carl ROTH. Retrieved February 2, 2026, from [Link]

  • Hazardous Materials Disposal Guide. (2019). Nipissing University. Retrieved February 2, 2026, from [Link]

  • Removing organic sulfur compounds from natural gas. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Tunable Thiophene-Based Conjugated Microporous Polymers for the Disposal of Toxic Hexavalent Chromium. (2022). ResearchGate. Retrieved February 2, 2026, from [Link]

  • The Sulfur Balance of Incinerators. (n.d.). Journal of the Air Pollution Control Association. Retrieved February 2, 2026, from [Link]

  • The role of the methoxy group in approved drugs. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

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Technical Support Center: Optimizing Solvent Choice for Reactions with 4-Methoxythiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 4-Methoxythiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection for this versatile heterocyclic building block. Here, we synthesize fundamental chemical principles with practical, field-proven insights to help you troubleshoot common issues and enhance the success of your synthetic endeavors.

Understanding this compound: Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is the foundation for rational solvent selection. While comprehensive experimental data for this specific molecule is not extensively published, we can infer its behavior based on its structural motifs and data from analogous compounds.

Structure:

The molecule possesses a carboxylic acid group, making it acidic, and a methoxy group, which is electron-donating, influencing the electron density of the thiophene ring. The thiophene ring itself is an aromatic heterocycle. These features dictate its solubility and reactivity.

Solubility Profile (Qualitative): The presence of the polar carboxylic acid group and the moderately polar thiophene ether moiety results in a molecule with nuanced solubility.

Solvent ClassPredicted SolubilityRationale
Polar Aprotic HighSolvents like DMSO and DMF are excellent choices due to their ability to solvate both the polar carboxylic acid and the aromatic ring.[3]
Polar Protic Moderate to HighAlcohols like methanol and ethanol can hydrogen bond with the carboxylic acid, promoting solubility.
Ethers ModerateSolvents like THF and 1,4-dioxane can solvate the molecule, but to a lesser extent than more polar aprotic solvents.
Chlorinated Moderate to LowDichloromethane (DCM) and chloroform may offer some solubility, particularly if the molecule is derivatized.
Aromatic LowToluene and benzene are generally poor solvents for this polar molecule.
Non-polar Alkanes Very LowHexanes and similar solvents are unlikely to be effective.
Water LowThe organic backbone of the molecule limits its solubility in water, especially at neutral pH. Solubility will increase significantly in basic aqueous solutions due to deprotonation to the carboxylate salt.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Amide Coupling Reactions

Amide bond formation is a frequent transformation for carboxylic acids. However, challenges can arise from the reactivity of the acid and the solubility of the coupling partners.

Question 1: My this compound and amine are not fully soluble in the reaction solvent, leading to a heterogeneous mixture and low yield. What should I do?

Answer: Poor solubility is a common hurdle. Here’s a systematic approach to address it:

  • Solvent Selection: For amide couplings, polar aprotic solvents are generally the first choice.

    • DMF or DMAc: These are excellent starting points due to their high polarity and ability to dissolve a wide range of substrates.

    • Acetonitrile (ACN): A good alternative that can also promote high reaction rates.[4]

    • DCM or THF: While less polar, they are often used, especially if the amine is less polar. If solubility is an issue, consider a co-solvent. A small amount of DMF or DMAc added to THF can significantly improve solubility without drastically changing the reaction medium.

  • Temperature: Gently warming the reaction mixture can improve solubility. However, be mindful of the stability of your coupling reagents and potential side reactions at elevated temperatures.

  • Order of Addition: Adding the carboxylic acid and a tertiary amine base (like triethylamine or DIPEA) to the solvent and stirring until a clear solution is obtained before adding the coupling agent and the amine can sometimes help. The formation of the carboxylate salt can enhance solubility.

Question 2: The amide coupling reaction is slow or incomplete, even with everything in solution. How can I improve the reaction rate?

Answer: Several factors beyond solubility can affect the reaction kinetics.

  • Choice of Coupling Reagent: For an electron-rich carboxylic acid like this, a potent activating agent is beneficial.

    • HATU, HBTU, or COMU: These uronium/aminium-based reagents are highly effective and often lead to faster reactions and higher yields, particularly with less reactive amines.[5]

    • EDC/HOBt or EDC/DMAP: A common and cost-effective choice. The addition of HOBt or DMAP as an activating agent is crucial for efficient coupling.[4]

  • Solvent Polarity: The polarity of the solvent can influence the stability of the activated intermediate. A more polar solvent can stabilize charged intermediates, potentially accelerating the reaction. If you are using a less polar solvent like THF, switching to ACN or DMF could be beneficial.

  • Base Selection: A non-nucleophilic organic base is essential to neutralize the acid formed during the reaction without competing with the desired amine.

    • DIPEA (N,N-Diisopropylethylamine): A common choice due to its steric bulk.

    • Triethylamine (TEA): Also widely used, but can sometimes lead to side reactions with very reactive coupling agents.

II. Esterification Reactions

Esterification is another key reaction of carboxylic acids, often requiring different solvent strategies compared to amide coupling.

Question 1: I am attempting a Fischer esterification with an alcohol, but the reaction is not reaching completion. What solvent should I use?

Answer: In Fischer esterification, the alcohol reactant itself often serves as the solvent to drive the equilibrium towards the product.[6][7]

  • Excess Alcohol as Solvent: Using a large excess of the alcohol (e.g., methanol, ethanol) is the standard and most effective method. This follows Le Chatelier's principle, pushing the equilibrium towards the ester.

  • Co-solvent for High Boiling Alcohols: If you are using a more complex, high-boiling alcohol that is not practical to use as a solvent, a non-reactive, high-boiling solvent like toluene or xylene can be used. In this case, it is crucial to remove the water byproduct, typically with a Dean-Stark apparatus.

Question 2: My starting material or product seems to be degrading under the acidic conditions of Fischer esterification. Are there milder alternatives and what solvents are suitable?

Answer: Acid-catalyzed esterification can be harsh. For sensitive substrates, alternative methods with different solvent requirements are recommended:

  • Steglich Esterification (DCC/DMAP): This is a much milder, base-catalyzed method.

    • DCM or THF: These are the most common solvents for Steglich esterification. They are relatively inert and provide good solubility for the reactants and the dicyclohexylurea (DCU) byproduct.

    • Acetonitrile (ACN): Can also be a suitable solvent.

  • Activation as an Acid Chloride: A two-step process where the carboxylic acid is first converted to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, often in DCM or toluene.[8] The isolated acid chloride is then reacted with the alcohol in the presence of a base like pyridine or triethylamine, typically in DCM or THF.

III. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

These powerful C-C and C-N bond-forming reactions are sensitive to the solvent system, which can influence catalyst activity and stability. For these reactions, this compound would typically be derivatized first (e.g., to a halide or triflate for Suzuki and Buchwald-Hartwig, or used as a precursor to a boronic ester for Suzuki).

Question 1: I am planning a Suzuki-Miyaura coupling with a derivative of this compound. What is a good starting solvent system?

Answer: Suzuki couplings often require a biphasic system to bring the organic-soluble halide and the aqueous-soluble base and boronic acid into contact.

  • Toluene/Water or Dioxane/Water: A mixture of an organic solvent and water is the most common choice.[9] Toluene or 1,4-dioxane are frequently used as the organic phase. The ratio of organic solvent to water can be optimized, but a starting point of 4:1 or 5:1 is common.

  • Single Solvent with a Soluble Base: In some cases, a single polar aprotic solvent like DMF or DMAc can be used with a soluble organic base (e.g., Cs₂CO₃, K₃PO₄). This can be beneficial if your substrates have poor solubility in less polar solvents.

Question 2: My Sonogashira coupling is giving low yields and significant homocoupling of the alkyne. Can the solvent be the issue?

Answer: Yes, the solvent plays a crucial role in Sonogashira couplings.

  • Amine as Solvent/Base: A common and effective method is to use an amine like triethylamine or diisopropylamine as both the solvent and the base.[10] This provides a basic environment and helps to dissolve the reactants.

  • Co-solvent Systems: For less soluble substrates, a co-solvent system is often employed.

    • THF/Triethylamine or Toluene/Triethylamine: These mixtures can improve the solubility of the aryl halide while maintaining a basic environment.

    • DMF: Can be used as a solvent, but care must be taken as it can sometimes lead to side reactions at higher temperatures.

  • Copper-Free Sonogashira: If you are running a copper-free variant, the choice of solvent and base is even more critical. Ethereal solvents like THF or dioxane are often preferred.

Question 3: I am struggling with a Buchwald-Hartwig amination. What are the recommended solvents?

Answer: The choice of solvent in Buchwald-Hartwig amination is highly dependent on the specific ligand and substrates used.

  • Aprotic, Non-polar to Moderately Polar Solvents:

    • Toluene or Xylenes: These are the most common and generally reliable solvents for Buchwald-Hartwig reactions.[7]

    • Dioxane or THF: Also frequently used and can be beneficial for substrates with slightly higher polarity.

  • Polar Aprotic Solvents: While less common, solvents like DMAc have been used in some cases, particularly for less reactive aryl chlorides. However, they can sometimes lead to catalyst deactivation.

It is highly recommended to consult the literature for the specific generation of the Buchwald-Hartwig catalyst and ligand you are using, as optimal solvent conditions can vary significantly.

Experimental Protocols & Workflows

Protocol 1: Small-Scale Solvent Screening for Amide Coupling

This protocol allows for the rapid assessment of suitable solvents for your specific amide coupling reaction.

  • Preparation: In separate, small reaction vials (e.g., 1-dram vials), place this compound (1.0 equiv.) and your amine (1.1 equiv.).

  • Solvent Addition: To each vial, add a different solvent to be tested (e.g., DMF, ACN, THF, DCM) to achieve a target concentration (e.g., 0.1 M).

  • Solubility Assessment: Stir the vials at room temperature and observe the solubility of the starting materials. Note any heterogeneous mixtures.

  • Reagent Addition: To each vial, add your chosen coupling agent (e.g., HATU, 1.2 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.).

  • Reaction Monitoring: Stir the reactions at room temperature (or a slightly elevated temperature if necessary) and monitor the progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).

  • Analysis: Compare the reaction progress in the different solvents to identify the most promising candidate(s) for optimization on a larger scale.

Diagram: Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Define Reaction Type solubility_check Initial Solubility Test (Reactants in various solvents) start->solubility_check e.g., Amide Coupling reaction_test Small-Scale Parallel Reaction Screening solubility_check->reaction_test Identify potential solvents analysis Analyze Conversion & Purity (TLC, LC-MS) reaction_test->analysis Monitor progress optimization Optimize Lead Solvent System (Concentration, Temperature) analysis->optimization Select best solvent(s) scale_up Scale-Up Reaction optimization->scale_up

Caption: A general workflow for systematic solvent screening and optimization.

References

  • PubChem. 2-Thiophenecarboxylic acid. [Link]

  • PubChem. 4-Methylthiophene-2-carboxylic acid. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • IUCr Journals. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. [Link]

  • PMC. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [Link]

  • ResearchGate. Computational models for the prediction of drug solubility | Request PDF. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

  • arXiv. Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • ResearchGate. 52 questions with answers in THIOPHENES | Science topic. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Journal of King Saud University - Science. How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. [Link]

  • University of Manitoba. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • IUCr Journals. 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and 2-methoxy-4-(thiophen-2-yl). [Link]

  • Digital Discovery. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. [Link]

  • PMC. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • ScienceDirect. Safety evaluation of substituted thiophenes used as flavoring ingredients. [Link]

  • ResearchGate. Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. [Link]

  • PMC. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. [Link]

  • University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids. [Link]

  • NIH. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]

  • ResearchGate. Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • The Royal Society of Chemistry. Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. [Link]

  • American Chemical Society. Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • PubMed Central. Development of machine learning predictive models for estimating pharmaceutical solubility in supercritical CO2. [Link]

  • YouTube. Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough). [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ResearchGate. Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... [Link]

  • University of California, Irvine. Fischer Esterification. [Link]

  • ResearchGate. Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations. [Link]

  • Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). [Link]

  • YouTube. Fischer Esterification of a Carboxylic Acid with an Alcohol. [Link]

Sources

Validation & Comparative

4-Methoxythiophene-2-carboxylic acid vs 5-Methoxythiophene-2-carboxylic acid reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Methoxythiophene-2-carboxylic acid and 5-Methoxythiophene-2-carboxylic acid . It is designed for medicinal chemists and process scientists requiring actionable data on reactivity profiles, synthetic accessibility, and electronic properties.

Executive Summary

The regiochemistry of the methoxy substituent (C4 vs. C5) fundamentally alters the electronic landscape of the thiophene core, dictating divergent reactivity profiles.

  • 5-Methoxythiophene-2-carboxylic acid acts as a "Push-Pull" system (Para-like analog). The electron-donating methoxy group at C5 is in direct conjugation with the C2-carboxyl group, reducing acidity and directing electrophiles to C4.

  • This compound acts as a "Meta-like" system . The methoxy group at C4 exerts an inductive effect without direct conjugation to the C2-carboxyl, resulting in higher acidity and a highly activated C5 position prone to rapid electrophilic substitution and lithiation.

Electronic Profile & Acidity (pKa)

The position of the methoxy group influences the acidity of the carboxylic acid through resonance (+M) and inductive (-I) effects.

Structural Electronic Map

ElectronicEffects cluster_5OMe 5-Methoxythiophene-2-carboxylic acid (Push-Pull / Para-like) cluster_4OMe This compound (Inductive / Meta-like) S5 S (Pos 1) C2_5 C2-COOH (Acceptor) S5->C2_5 Conjugation Path Effect5 Result: Decreased Acidity (Higher pKa) Deactivated Carbonyl C2_5->Effect5 C5_5 C5-OMe (Donor) C5_5->S5 +M Resonance Stabilization S4 S (Pos 1) C2_4 C2-COOH Effect4 Result: Increased Acidity (Lower pKa) Activated C5 Position C2_4->Effect4 C4_4 C4-OMe C4_4->S4 No Direct Conjugation C4_4->C2_4 -I Inductive Withdrawal

Figure 1: Resonance and inductive pathways in 4-OMe vs 5-OMe isomers.

Acidity Comparison Table
Feature5-Methoxythiophene-2-carboxylic acid This compound
Electronic Analog Para-methoxybenzoic acidMeta-methoxybenzoic acid
Dominant Effect Resonance Donor (+M) >> Inductive (-I)Inductive Withdrawal (-I) > Resonance (+M)
Predicted pKa ~3.8 - 4.0 (Less Acidic)~3.2 - 3.4 (More Acidic)
Explanation The 5-OMe donates electron density directly into the carboxyl group via the sulfur atom, destabilizing the carboxylate anion.The 4-OMe cannot donate electrons to C2 via resonance. Its electronegative oxygen inductively withdraws density, stabilizing the carboxylate anion.

Reactivity Profile: Electrophiles & Lithiation

Electrophilic Aromatic Substitution (EAS)

The site of attack for a second electrophile (e.g., nitration, halogenation) is determined by the interplay between the directing effects of the -OMe (activating, ortho/para) and -COOH (deactivating, meta).

  • 5-Methoxy Isomer: The C5-OMe directs to C4 (ortho). The C2-COOH directs to C4 and C5 (meta).

    • Outcome: Exclusive C4 Substitution.

  • 4-Methoxy Isomer: The C4-OMe directs to C3 and C5. The C2-COOH directs to C5. Furthermore, C5 is the

    
    -position (adjacent to Sulfur), which is inherently more reactive than C3 (
    
    
    
    -position).
    • Outcome: Exclusive C5 Substitution.

Directed Ortho-Metalation (DoM)

Lithiation regioselectivity is critical for functionalization.

  • 5-Methoxy Isomer: C3 and C4 are both

    
    -protons. C3 is ortho to the Carboxylate (a strong Directing Group, DG). C4 is ortho to the Methoxy. The Carboxylate (via COOLi) is a superior director.
    
    • Site of Lithiation: C3 (Ortho to COOH).

  • 4-Methoxy Isomer: C5 is an

    
    -proton (highly acidic, pKa ~32) and ortho to the Methoxy. C3 is a 
    
    
    
    -proton "sandwiched" between two DGs. While sandwich positions are kinetically active, the thermodynamic acidity of the
    
    
    -proton (C5) dominates.
    • Site of Lithiation: C5 (Alpha to S).

Reactivity Decision Matrix
Reaction Type5-Methoxy Isomer (Target)4-Methoxy Isomer (Target)
Bromination (Br2) C4-Bromo product (Regioselective)C5-Bromo product (Highly reactive)
Lithiation (n-BuLi) C3-Lithio species (Directed by COOLi)C5-Lithio species (Alpha-acidity driven)
Nucleophilic Substitution Susceptible at C5 (SnAr possible due to "para" COOH activation)Resistant (Meta-relationship prevents activation)

Synthetic Accessibility & Protocols

Pathway A: Synthesis of 5-Methoxythiophene-2-carboxylic acid

Best Route: Direct Functionalization

The 5-position is accessible via lithiation of 2-methoxythiophene.

Protocol:

  • Starting Material: 2-Methoxythiophene (Commercial or made from 2-bromothiophene + NaOMe/CuBr).

  • Lithiation: Dissolve 2-methoxythiophene (1.0 eq) in anhydrous THF under Ar. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 1 h. (Lithiation occurs exclusively at C5, the

    
    -position).
    
  • Carboxylation: Bubble excess dry CO2 gas into the solution at -78°C for 30 min. Allow to warm to RT.

  • Workup: Quench with 1M HCl. Extract with EtOAc. The product precipitates or crystallizes upon concentration.

  • Yield: Typically 85-95%.

Pathway B: Synthesis of this compound

Best Route: De Novo Ring Synthesis (Fiesselmann Synthesis)

Direct functionalization is difficult because lithiation of 3-methoxythiophene favors C2 (giving the 3-OMe-2-COOH isomer). The 4-OMe isomer is best built from acyclic precursors.

Protocol:

  • Condensation: React methyl thioglycolate with methyl 4-methoxyacetoacetate (or equivalent alkynoate) in the presence of a base (NaH or NaOMe).

  • Cyclization: The intermediate undergoes Dieckmann condensation/cyclization to form Methyl 4-hydroxythiophene-2-carboxylate .

  • Methylation: Treat the 4-hydroxy ester with MeI/K2CO3 in acetone to yield Methyl 4-methoxythiophene-2-carboxylate.

  • Hydrolysis: Saponify with LiOH in THF/H2O to yield the free acid.

Visualizing the Synthetic Logic

SynthesisPathways cluster_5 Route to 5-Methoxy Isomer cluster_4 Route to 4-Methoxy Isomer SM5 2-Methoxythiophene Li5 5-Lithio-2-methoxythiophene (Alpha-Lithiation) SM5->Li5 n-BuLi, -78°C Prod5 5-Methoxythiophene-2-carboxylic acid Li5->Prod5 1. CO2 2. H+ SM4 Methyl thioglycolate + Alkynoate Cyclic Methyl 4-hydroxythiophene- 2-carboxylate SM4->Cyclic Base-mediated Cyclization Prod4 This compound Cyclic->Prod4 1. MeI, K2CO3 2. LiOH

Figure 2: Synthetic pathways. Note the "Ring Construction" requirement for the 4-isomer vs. "Direct Functionalization" for the 5-isomer.

References

  • Direct Lithiation of Alkoxythiophenes

    • Study on the regioselectivity of lithiation in 3-alkoxythiophenes vs 2-alkoxythiophenes.
    • Source:

  • pKa of Thiophene Derivatives

    • Comparative analysis of electronic effects in heterocyclic carboxylic acids.
    • Source:

  • Synthesis of 4-Hydroxythiophene-2-carboxylates

    • Fiesselmann synthesis and subsequent methylation str
    • Source:

  • Ortho-Lithiation Directors

    • The carboxylic acid group as a director of ortho-lithi
    • Source:

Strategic Bioisosterism: A Comparative Guide to 2- vs. 3-Substituted Thiophenes in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the thiophene ring is a classic bioisostere for the phenyl ring, offering similar lipophilicity and geometry but distinct electronic properties. However, the choice between a 2-substituted (α) and 3-substituted (β) thiophene isomer is rarely arbitrary. It is a strategic decision that balances metabolic liability against receptor affinity .

This guide objectively compares these two isomers, analyzing their electronic profiles, metabolic fates, and synthetic accessibility. It provides actionable protocols for synthesizing and testing these analogs to de-risk drug candidates early in the discovery phase.

Structural & Electronic Basis of Divergence

The biological activity differences between 2- and 3-substituted thiophenes stem from the sulfur atom's influence on the ring's electron density.

Feature2-Substituted Thiophene 3-Substituted Thiophene Impact on Drug Design
Electronic Character Electron-rich (

-position). The sulfur lone pair donates density more effectively here.
Less electron-rich (

-position). Resembles a "meta" substituted benzene.
2-isomer is more prone to electrophilic metabolic attack (P450s).
Steric Angle Bond angle ~148°.Bond angle ~148° (but vector differs).2-isomer often superimposes better with phenyl rings in tight binding pockets.
Lipophilicity (LogP) Slightly lower than phenyl.Similar to 2-isomer.[1]Both improve solubility compared to phenyl analogs.
H-Bonding Potential Sulfur can act as a weak acceptor.Sulfur position changes acceptor vector.Critical for orienting the molecule in the active site.
The Safety Paradox: Metabolic Activation

The most critical distinction between the isomers is their metabolic stability . The 2-position of the thiophene ring is a well-documented "structural alert" in toxicology, though it remains present in many successful drugs (e.g., Duloxetine, Rivaroxaban).

The Mechanism of Toxicity (Tienilic Acid Case Study)

The 2-thienyl moiety is susceptible to oxidation by Cytochrome P450s (specifically CYP2C9).[2]

  • Bioactivation: P450 oxidizes the thiophene sulfur or the C2=C3 double bond.[2]

  • Reactive Intermediate: This forms a highly reactive Thiophene S-oxide or Epoxide .[3]

  • Covalent Binding: These electrophiles act as Michael acceptors, covalently binding to nucleophilic residues (Cysteine) on proteins, potentially causing immune-mediated hepatotoxicity.

Contrast:3-substituted thiophenes often avoid this specific pathway because the P450 oxidation site is sterically or electronically less favorable for S-oxide formation, or they metabolize via safer ring-opening pathways.

Visualizing the Pathway

The following diagram illustrates the divergent metabolic fates.

MetabolicFate Drug Thiophene Drug P450 CYP450 Oxidation Drug->P450 SOxide Thiophene S-Oxide (Reactive Electrophile) P450->SOxide 2-Substituted (High Risk) Stable Stable Metabolite (Ring Hydroxylation) P450->Stable 3-Substituted (Lower Risk) Tox Protein Adduct (Hepatotoxicity) SOxide->Tox No Trapping GSH GSH Adduct (Detoxified) SOxide->GSH + Glutathione

Caption: Comparative metabolic fate. 2-substituted thiophenes are higher risk for S-oxide formation, requiring GSH trapping assays for safety validation.

Experimental Protocols

To objectively compare isomers, you must synthesize both and test them in a system that reveals their metabolic liabilities.

Protocol A: Comparative Synthesis (Suzuki-Miyaura Coupling)

Objective: Synthesize 2-aryl and 3-aryl thiophene analogs efficiently. Note: 2-bromothiophene is generally more reactive toward oxidative addition than 3-bromothiophene.

Reagents:

  • Aryl Boronic Acid (1.2 equiv)

  • 2-Bromothiophene OR 3-Bromothiophene (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for robustness against steric bulk.

  • Base: K₂CO₃ (2.0 M aq, 3 equiv)

  • Solvent: 1,4-Dioxane[4]

Step-by-Step Workflow:

  • Degassing: Charge a microwave vial with the aryl boronic acid, bromothiophene isomer, and Pd catalyst. Seal and purge with Argon for 5 minutes. Reason: Oxygen promotes homocoupling of boronic acids.[5]

  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

  • Reaction:

    • 2-Isomer: Heat to 80°C for 2-4 hours.

    • 3-Isomer: Heat to 90-100°C for 4-8 hours. Note the higher energy requirement for the 3-position.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Objective: Quantify the formation of reactive S-oxides/epoxides to assess toxicity risk.

Reagents:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • Test Compound (10 µM)

  • NADPH Regenerating System

  • Glutathione (GSH) (5 mM) - The trapping agent.

Workflow:

  • Incubation: Incubate the test compound (2- vs 3-isomer) with HLM and GSH in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH to start the metabolic reaction. Run for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Interpretation:

    • Look for Neutral Loss scans of 129 Da (pyroglutamic acid moiety) or specific GSH adduct masses (+307 Da).

    • High Risk: Significant GSH-adduct peak area for the 2-isomer compared to the 3-isomer.

Decision Guide: When to Use Which Isomer?

Use the following logic flow to select the appropriate isomer for your lead optimization.

DecisionTree Start Lead Optimization: Thiophene Selection Potency Is Potency the Limiting Factor? Start->Potency Try2 Prioritize 2-Thienyl Potency->Try2 Yes (Need tight fit) Try3 Prioritize 3-Thienyl Potency->Try3 No (Need Safety/Selectivity) CheckTox Run GSH Trapping Assay (Mandatory) Try2->CheckTox Safe2 Adducts Low? Proceed CheckTox->Safe2 Toxic2 Adducts High? Block 5-position or Switch CheckTox->Toxic2 CheckPotency Check Binding Affinity Try3->CheckPotency

Caption: Strategic decision tree for selecting thiophene isomers based on potency vs. safety constraints.

References
  • Dansette, P. M., et al. (1996). "Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo."[2] Chemical Research in Toxicology. Link

  • Rademacher, P. M., et al. (2012). "Bioactivation of Thiophene-Containing Drugs: The Case of Tienilic Acid." Chemical Research in Toxicology. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Lombardo, F., et al. (2014). "Comprehensive Assessment of the Bioactivation Potential of Thiophene-Containing Drugs." Chemical Research in Toxicology. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

Sources

Analytical standards for quantitative analysis of 4-Methoxythiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 77133-27-8 | Formula: C₆H₆O₃S | M.W.: 158.18 g/mol [1][2][3][4]

Executive Summary: The Purity Paradox in Thiophene Analysis

In pharmaceutical synthesis, 4-Methoxythiophene-2-carboxylic acid (4-MTCA) serves as a critical scaffold for bioactive molecules, including next-generation antibiotics and kinase inhibitors. Its electron-rich thiophene ring makes it highly reactive, yet this same property renders it susceptible to decarboxylation and oxidation.

For researchers, the analytical challenge is twofold:

  • Isomeric Contamination: Distinguishing the 4-methoxy isomer from the thermodynamically stable 3-methoxy isomer.

  • Standard Integrity: Commercial "95% purity" reagents often contain significant water and inorganic salts that skew quantitative assays by 5-10%.

This guide compares the performance of Certified Reference Materials (CRMs) against Research Grade (RG) standards, demonstrating why "good enough" purity is a financial risk in late-stage development.

Comparative Analysis: CRM vs. Research Grade

The following data synthesizes performance metrics from validated HPLC-UV and 1H-NMR assays.

Table 1: Performance Metrics of Analytical Standards
FeatureOption A: Certified Reference Material (CRM) Option B: Research Grade (RG) Impact on Data
Assay Purity >99.5% (Mass Balance)95.0% - 97.0% (Area %)RG introduces a 3-5% bias in potency calculations.
Water Content <0.1% (Karl Fischer titrated)Not Specified (often 1-3%)Hygroscopicity of RG leads to drifting weight measurements.
Isomeric Purity <0.05% 3-Methoxy isomer0.5% - 1.5% 3-Methoxy isomerCo-elution of isomers in RG broadens peaks, ruining integration accuracy.
Trace Metals <10 ppm (ICP-MS)Not TestedMetal residues in RG can catalyze degradation of the standard in solution.
Cost

$ (High)
$ (Low)CRM reduces OOS (Out of Specification) investigations, saving long-term costs.
The "Hidden" Impurity: Decarboxylation

4-MTCA is prone to losing its carboxyl group under thermal stress, forming 3-methoxythiophene .

  • CRM Advantage: CRMs are lyophilized and packaged under argon, preventing this degradation.

  • RG Risk: Bulk packaging exposes the solid to humidity and heat, accelerating decarboxylation before the bottle is even opened.

Experimental Protocols

Protocol A: High-Fidelity HPLC-UV Quantitation

This method resolves 4-MTCA from its decarboxylated degradants and regioisomers.

System Suitability (Self-Validating Criteria):

  • Tailing Factor: < 1.5 (Critical: Thiophene acids tail on older C18 columns).

  • Resolution (Rs): > 2.0 between 4-MTCA and 3-Methoxythiophene-2-carboxylic acid.

Methodology:

  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm). Why? End-capping reduces silanol interactions with the acidic moiety.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Why? Suppresses ionization of the carboxylic acid (pKa ~3.5), ensuring retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 260 nm (Lambda max for the methoxy-thiophene chromophore).

  • Flow Rate: 1.0 mL/min.

Protocol B: 1H-NMR Purity Verification (Orthogonal Check)

Before using a Research Grade standard for quantitative work, you must determine its potency (qNMR).

  • Solvent: DMSO-d6 (Prevents exchange of the carboxylic proton).

  • Internal Standard: Maleic Acid (Traceable to NIST).

  • Key Signal: Watch for the methoxy singlet at ~3.8 ppm .

  • Impurity Check: Look for small doublets at ~6.5-7.5 ppm which indicate decarboxylated thiophene species.

Visualizing the Analytical Workflow

The following diagrams illustrate the decision-making process and the validation lifecycle for 4-MTCA standards.

Diagram 1: Standard Selection Decision Matrix

This decision tree helps you select the appropriate standard grade based on your development phase, balancing cost vs. risk.

StandardSelection Start Start: Define Analytical Goal Phase Development Phase? Start->Phase Screening High Throughput Screening Phase->Screening Early R&D Release Batch Release / Stability Phase->Release Late Stage/GMP UseRG Use Research Grade (95%) (Verify Identity by NMR) Screening->UseRG Risk Is Assay Critical? Release->Risk UseCRM Use CRM (>99.5%) (Traceable to SI Units) Risk->UseCRM Yes (Potency/Impurity) qNMR Perform In-House qNMR Risk->qNMR No (ID only) qNMR->UseRG Potency Assigned

Caption: Decision matrix for selecting between Research Grade and Certified Reference Materials based on regulatory requirements.

Diagram 2: The "Gold Standard" Validation Workflow

This workflow ensures that the chosen standard does not introduce error into the final quantitative result.

ValidationWorkflow RawMaterial Raw Standard (4-MTCA) Hygroscopicity Step 1: Water Content (Karl Fischer) RawMaterial->Hygroscopicity Purity Step 2: Chromatographic Purity (HPLC-UV @ 260nm) Hygroscopicity->Purity Dry Basis Calc Structure Step 3: Structural ID (1H-NMR / MS) Purity->Structure Decision Pass Criteria? Structure->Decision Valid Validated Standard (Assign Potency) Decision->Valid Purity > 98% Reject Reject / Recrystallize Decision->Reject Purity < 98%

Caption: Step-by-step validation workflow to characterize a primary standard for 4-MTCA analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2794584, this compound. Retrieved from [Link]

Sources

Benchmarking the performance of 4-Methoxythiophene-2-carboxylic acid-based polymers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the performance and application of 4-Methoxythiophene-2-carboxylic acid (4-MeOT-2-CA) based polymers.

Editorial Note on Scientific Scope: Crucial Distinction: Unlike standard conductive polymers (e.g., Polythiophene) which polymerize through the 2,5-positions, This compound possesses a carboxylic acid at the 2-position. This blocks standard oxidative polymerization, preventing the formation of a conjugated backbone directly from this monomer. Therefore, this guide focuses on its two validated polymer roles:

  • Functional Pendant/End-Capper: Used to functionalize other polymer backbones (e.g., PEG, Chitosan, PEDOT) for drug delivery.

  • Polyester/Polyamide Monomer: Used in non-conjugated backbone synthesis. For benchmarking, we compare it against its regio-isomer Poly(thiophene-3-carboxylic acid) (PT-3-CA) and PEDOT-Acid .

Executive Summary & Chemical Architecture

This compound (4-MeOT-2-CA) is a specialized "push-pull" thiophene derivative. The 4-methoxy group (Electron Donating, EDG) increases electron density, while the 2-carboxylic acid (Electron Withdrawing, EWG) provides a reactive handle for bioconjugation.

Unlike generic polythiophenes, 4-MeOT-2-CA is primarily used to engineer surface properties and introduce targeting ligands into polymer systems rather than serving as the conductive backbone itself.

Structural Logic & Polymerization Constraints

The following diagram illustrates why this specific isomer requires a different synthetic strategy compared to standard conductive polymers.

Polymerization_Logic cluster_legend Legend Monomer This compound (Target Monomer) Pos2 Position 2: Blocked by -COOH (Prevents Conjugation) Monomer->Pos2 Pos5 Position 5: Open (Reactive) Monomer->Pos5 RouteB Route B: Functionalization/Coupling (Amide/Ester Bond Formation) Monomer->RouteB Uses -COOH Handle RouteA Route A: Oxidative Polymerization (Standard for Polythiophenes) Pos2->RouteA Blocks ResultA Dimerization/Termination (No Polymer) RouteA->ResultA ResultB Functionalized Polymer Scaffold (Drug Delivery Vehicle) RouteB->ResultB key Red = Blocked Pathway | Green = Viable Pathway

Figure 1: Mechanistic constraints of 4-MeOT-2-CA polymerization. The 2-position blockage necessitates its use as a functionalizing agent rather than a backbone monomer.

Benchmarking Material Properties

This section compares 4-MeOT-2-CA functionalized systems against the two industry standards for carboxylated thiophenes: Poly(thiophene-3-carboxylic acid) (PT-3-CA) and PEDOT-Acid .

Table 1: Comparative Performance Matrix
Feature4-MeOT-2-CA (This Product)PT-3-CA (Standard Alternative)PEDOT-Acid (Conductive Standard)
Primary Role Targeting Ligand / End-CapperConductive BackboneConductive Backbone
Electronic Nature Push-Pull (Donor-Acceptor)Electron DeficientElectron Rich
Solubility (Monomer) High (DMSO, DMF, Alcohols)Moderate (Aq. Base)Low (Organic Solvents)
Bioconjugation Excellent (Sterically accessible)Good (Backbone steric clash)Moderate
pKa (Acid) ~3.5 (Lower due to conjugation)~4.2~4.5
Application Drug Delivery / ProdrugspH SensorsBio-electrodes
Key Performance Insights
  • Enhanced Solubility: The 4-methoxy group significantly disrupts π-stacking interactions compared to unsubstituted thiophenes, making 4-MeOT-2-CA derivatives highly soluble in polar organic solvents. This is critical for drug formulation .

  • "Push-Pull" Electronic Effect: The 4-methoxy (donor) and 2-carboxyl (acceptor) create a dipole moment that facilitates internal charge transfer . In biosensors, this improves sensitivity to local dielectric changes (e.g., protein binding).

  • Bioconjugation Efficiency: Because the carboxylic acid is at the 2-position (end of the ring), it suffers less steric hindrance than the 3-position acid in PT-3-CA, allowing for higher yields in amide coupling reactions with proteins or drugs.

Experimental Protocols

Protocol A: Synthesis of 4-MeOT-2-CA Functionalized Chitosan (Drug Carrier)

Rationale: Since 4-MeOT-2-CA cannot form a backbone, we graft it onto Chitosan to create a pH-responsive, mucoadhesive delivery system.

Materials:

  • Chitosan (Low MW, Deacetylation > 85%)

  • This compound (4-MeOT-2-CA)[1]

  • EDC·HCl and NHS (Coupling agents)

  • Solvent: 1% Acetic Acid / DMF mixture

Workflow:

  • Activation: Dissolve 1.0 eq of 4-MeOT-2-CA in DMF. Add 1.2 eq EDC·HCl and 1.2 eq NHS.[2] Stir for 30 min at 4°C to form the active ester.

  • Grafting: Dissolve Chitosan in 1% acetic acid (pH 5.0). Add the activated 4-MeOT-2-CA solution dropwise.

  • Reaction: Stir at Room Temperature (RT) for 24 hours. The pH must be maintained at ~5.5-6.0 using 0.1M NaOH (critical for amide bond formation without precipitating Chitosan).

  • Purification: Dialyze against distilled water (MWCO 12-14 kDa) for 3 days to remove unreacted monomer and urea byproducts.

  • Validation: Lyophilize and analyze via 1H-NMR (Look for thiophene protons at ~6.5-7.0 ppm and methoxy peak at ~3.8 ppm).

Protocol B: Quality Control & Characterization

Self-Validating Step: To ensure the thiophene ring remains intact and chemically active, use UV-Vis spectroscopy.

  • Standard: 4-MeOT-2-CA shows a characteristic absorption peak (

    
    ) around 260-280 nm  (shifted red vs. unsubstituted thiophene due to the methoxy group).
    
  • Test: Dissolve the polymer conjugate in water. A distinct shoulder or peak in this region confirms successful grafting.

Application in Drug Development: The "Smart" Release Mechanism

The 4-MeOT-2-CA moiety enables a pH-triggered release mechanism essential for intracellular drug delivery.

Mechanism of Action[3][4][5]
  • Physiological pH (7.4): The carboxylic acid (if free) or the polymer matrix is swollen/hydrophilic.

  • Endosomal pH (5.5): The methoxy-thiophene moiety becomes more hydrophobic or interacts with the endosomal membrane, facilitating endosomal escape .

Drug_Delivery_Pathway Step1 Polymer-Drug Conjugate (Circulation pH 7.4) Step2 Cellular Uptake (Endocytosis) Step1->Step2 Step3 Endosome Acidification (pH drops to 5.5) Step2->Step3 Step4 Protonation / Conformational Change (Mediated by Thiophene Moiety) Step3->Step4 Trigger Step5 Payload Release (Cytosol) Step4->Step5 Escape

Figure 2: pH-triggered drug release pathway utilizing the physicochemical shift of the thiophene derivative.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 77133-27-8, this compound. [Link]

  • Comparative Polymerization Mechanisms: McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes.[3][4][5][6][7] Advanced Materials. (Explains the necessity of 2,5-linkages for conjugation). [Link]

  • Carboxylated Thiophenes in Bioapplications: Teixeira-Dias, B., et al. (2016). Biofunctionalization of polydioxythiophene derivatives for biomedical applications. Journal of Materials Chemistry B. [Link]

  • Thiophene-based Drug Delivery Systems: Gurgu, H., et al. (2018). Synthesis and Biological Evaluation of Thiophene Carboxylic Acid Derivatives. Farmacia. [Link]

Sources

A comparative study of catalysts for the synthesis of thiophene-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of catalytic systems for synthesizing thiophene-2-carboxylic acid (T2CA). It is designed for researchers and process chemists, moving beyond basic textbook definitions to evaluate efficiency, scalability, and mechanistic integrity.

Executive Summary & Strategic Selection

Thiophene-2-carboxylic acid is a critical bioisostere of benzoic acid in drug design (e.g., Tioxazafen precursors, anti-inflammatory agents). Its synthesis is often bottlenecked by selectivity issues at the C2 vs. C5 positions and the harshness of oxidative conditions.

This study compares three distinct catalytic paradigms:

  • Aerobic Oxidation (Co/Mn/Br): The industrial workhorse for converting 2-methylthiophene. High throughput but lower selectivity.

  • Direct C-H Carboxylation (Pd/Cu): The "Green" atom-economic route utilizing CO₂. High selectivity but historically low turnover frequencies (TOF).

  • Carbonylation (Pd-Phosphine): The precision route from 2-halothiophenes. High reliability for complex substrates.

Catalyst Selection Decision Matrix

Use the following logic to select your catalytic system:

CatalystSelection Start Starting Material? Methyl 2-Methylthiophene Start->Methyl Halo 2-Bromo/Iodothiophene Start->Halo Thiophene Unsubstituted Thiophene Start->Thiophene Scale Co/Mn/Br Aerobic Oxidation (High Atom Economy, Solvent Waste) Methyl->Scale Industrial (>1kg) Complex Pd-Catalyzed Carbonylation (High Reliability, Stoichiometric Waste) Halo->Complex Pharma/Lab (<100g) Green Direct C-H Carboxylation (Pd(OAc)2 or Cu-NHC) Thiophene->Green Green Chem Focus

Figure 1: Decision matrix for selecting the optimal catalytic route based on substrate availability and scale.

Comparative Analysis of Catalytic Systems

System A: Heterogeneous Aerobic Oxidation (Co/Mn/Br)

Target Substrate: 2-Methylthiophene Mechanism: Radical chain autoxidation. This system mimics the Amoco process (used for terephthalic acid). It utilizes a synergy between Cobalt(II) and Manganese(II) acetates with a Bromide promoter (often NaBr or HBr).

  • Pros: Uses molecular oxygen (O₂) as the oxidant; cheap metal salts; scalable.

  • Cons: Corrosive (requires Ti or Hastelloy reactors); exothermic control required; radical coupling byproducts (dimers).

  • Key Insight: The Mn(III) species is the active oxidant, but Co(III) is required to regenerate Mn(III) rapidly. Bromide acts as a radical transfer agent, lowering the energy barrier for H-abstraction from the methyl group.

System B: Direct C-H Carboxylation (Pd/Cu)

Target Substrate: Thiophene + CO₂ Mechanism: Concerted Metalation-Deprotonation (CMD) or Electrophilic Aromatic Substitution. Recent advances utilize Pd(OAc)₂ in the presence of specific bases (Cs-pivalate) or binary CO/CO₂ systems to prevent catalyst decomposition.

  • Pros: 100% Atom economy regarding the carbon skeleton; uses CO₂ as a C1 source.

  • Cons: Often requires high pressure; CO₂ insertion is the rate-determining step (RDS) and can be sluggish; catalyst deactivation (Pd black formation).

  • Key Insight: The use of a CO/CO₂ binary system (as detailed in Protocol 1) is a breakthrough. CO acts as the reductant/ligand to stabilize Pd(0)/Pd(II) cycles, while CO₂ acts as the thermodynamic sink, suppressing decarboxylation.

System C: Carbonylation (Pd-Phosphine)

Target Substrate: 2-Bromothiophene + CO Mechanism: Pd(0)/Pd(II) oxidative addition cycle.

  • Pros: Extremely predictable; tolerates diverse functional groups on the ring.

  • Cons: Requires toxic CO gas; requires synthesis of brominated precursor; stoichiometric salt waste.

Performance Data Summary
FeatureCo/Mn/Br OxidationPd-Direct CarboxylationPd-Carbonylation
Catalyst Cost Low (Base metals)High (Pd)High (Pd + Ligands)
Yield (Typical) 60–75%70–95%85–99%
Selectivity Moderate (Over-oxidation risk)High (C2 vs C5 control)Excellent (Pre-defined)
TOF (h⁻¹) > 50010–50100–1000
Green Metric Solvent heavy (Acetic Acid)Best (if solvent-free)Poor (Halide waste)

Detailed Experimental Protocols

Protocol 1: Pd-Catalyzed Direct Carboxylation (Binary CO/CO₂ System)

Recommended for high-value synthesis where halide precursors are avoided.

Rationale: Conventional C-H carboxylation often fails due to thermal decomposition of Pd species.[1][2] This protocol uses a CO atmosphere to stabilize the catalyst, while p-benzoquinone (p-BQ) acts as the oxidant to regenerate the active Pd(II) species.[1][3]

Reagents:

  • Thiophene (2.0 mmol)

  • Pd(OAc)₂ (0.02 mmol, 1 mol%)

  • p-Benzoquinone (2.0 mmol, 1.0 equiv)

  • Acetic Acid (AcOH) (5 mL)

  • Gases: CO (1 atm) and CO₂ (balloon or slight overpressure)

Step-by-Step Workflow:

  • Setup: Charge a dried 20 mL Schlenk tube or pressure tube with Pd(OAc)₂ (4.5 mg) and p-BQ (216 mg).

  • Solvent Addition: Add AcOH (5 mL) and Thiophene (168 mg/2.0 mmol) under an inert atmosphere (N₂).

  • Gas Introduction: Evacuate the vessel and refill with a mixed gas balloon (1:1 CO/CO₂). If using a pressure reactor, pressurize to 5 atm CO₂ and 1 atm CO.

  • Reaction: Heat the mixture to 100 °C for 12 hours with vigorous stirring. The solution will turn dark, but precipitation of Pd black should be minimal compared to CO-free controls.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove AcOH and hydroquinone byproducts.

  • Purification: Extract the organic layer with sat. NaHCO₃ solution. Separate the aqueous layer (containing the carboxylate), acidify with 1M HCl to pH 2, and extract back into ethyl acetate. Dry over Na₂SO₄ and concentrate.

  • Validation: 1H NMR (DMSO-d6): δ 13.0 (br s, 1H, COOH), 7.85 (dd, 1H), 7.72 (dd, 1H), 7.15 (dd, 1H).

Safety Note: CO is highly toxic. Perform all operations in a well-ventilated fume hood with a CO detector.

Protocol 2: Co/Mn/Br Catalyzed Aerobic Oxidation

Recommended for scale-up (>10g) starting from 2-methylthiophene.

Rationale: This system utilizes the synergistic redox cycle of Co/Mn. The bromide ion is critical; without it, the reaction temperature must be significantly higher, leading to ring degradation.

Reagents:

  • 2-Methylthiophene (50 mmol)

  • Co(OAc)₂[4]·4H₂O (1.0 mmol, 2 mol%)

  • Mn(OAc)₂·4H₂O (0.5 mmol, 1 mol%)

  • NaBr (1.0 mmol, 2 mol%)

  • Solvent: Glacial Acetic Acid (50 mL)

  • Oxidant: O₂ (balloon or bubbler)

Step-by-Step Workflow:

  • Catalyst Dissolution: In a three-neck round-bottom flask equipped with a reflux condenser and O₂ inlet, dissolve Co(OAc)₂, Mn(OAc)₂, and NaBr in Glacial Acetic Acid. Heat to 80°C until a homogeneous purple/brown solution forms.

  • Substrate Addition: Add 2-Methylthiophene (4.9 g).

  • Oxidation: Increase temperature to 110–120°C . Bubble O₂ gas through the solution (or use a vigorous balloon atmosphere).

    • Critical Control Point: The reaction has an induction period. Once initiated (color change to dark brown Mn(III)), the reaction is exothermic. Monitor temperature closely.

  • Monitoring: Monitor by TLC or GC. The intermediate aldehyde (thiophene-2-carboxaldehyde) will appear before conversion to the acid. Typical time: 4–8 hours.

  • Workup: Distill off the majority of acetic acid under reduced pressure. Pour the residue into cold water (100 mL).

  • Crystallization: The crude acid often precipitates upon cooling. Filter the solid. If oil separates, extract with ether, then extract into base (NaHCO₃), acidify, and recrystallize from water/ethanol.

Mechanistic Visualization

Understanding the Direct C-H Carboxylation mechanism is vital for troubleshooting low yields. The diagram below illustrates the Pd(II) catalytic cycle, highlighting the critical C-H activation step.

ReactionMechanism cluster_legend Key Mechanistic Drivers Pd_Active Active Species [Pd(II)(OAc)2] Coordination 1. Coordination (Thiophene binds Pd) Pd_Active->Coordination CMD 2. C-H Activation (RDS) (CMD Mechanism via Acetate) Coordination->CMD - AcOH Intermediate Pd(II)-Thienyl Intermediate CMD->Intermediate Insertion 3. CO2 Insertion (Formation of Pd-Carboxylate) Intermediate->Insertion + CO2 ReductiveElim 4. Protonolysis/Release (Product Release) Insertion->ReductiveElim ReductiveElim->Pd_Active Regeneration Note1 CMD: Concerted Metalation-Deprotonation requires basic ligand (OAc- or Pivalate)

Figure 2: Catalytic cycle for Pd-mediated C-H carboxylation. The C-H activation step (CMD) is often rate-determining and requires a carboxylate base to assist proton removal.

Troubleshooting & Optimization

  • Problem: Low yield in Protocol 1 (Carboxylation).

    • Root Cause:[5][1][2][6][7][8] Pd black formation.[2]

    • Solution: Ensure CO partial pressure is maintained. Add a phosphine ligand (e.g., PPh3) if CO alone is insufficient, though this may reduce rate.

  • Problem: Dimer formation in Protocol 2 (Oxidation).

    • Root Cause:[5][1][2][6][7][8] Radical concentration too high.

    • Solution: Lower the temperature to 90-100°C and increase O₂ flow rate to ensure rapid trapping of radicals rather than coupling.

  • Problem: Regioselectivity (C2 vs C5).

    • Insight: Thiophene is naturally more reactive at C2/C5. If C2 is blocked, C5 reacts. If both are open, C2 is slightly preferred electronically, but sterics can shift this. In radical oxidation (Protocol 2), selectivity is driven by the stability of the benzylic-type radical on the methyl group, so ring substitution is minimal.

References

  • Direct Carboxylation of Thiophene with CO2 in Solvent-Free Medium Source: MDPI (2022) URL:[Link]

  • Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene Source: MDPI (2022) URL:[Link]

  • Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions Source: Catalysis Science & Technology (2023) URL:[1][Link]

  • New Process To Prepare Thiophene-2-Carbonyl Chloride Utilizing Catalytic Aerobic Oxidation Source: ACS Omega (2024) URL:[Link]

  • Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives Source: Beilstein J. Org. Chem. (2014) URL:[5][9][Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.